4-Benzyl-5-thioxo-[1,2,4]triazolidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c13-8-10-11-9(14)12(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHZYKDMJINPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)NNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368277 | |
| Record name | 4-Benzyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119482-69-8 | |
| Record name | 4-Benzyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents. This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the synthetic strategy and details the suite of analytical techniques required for unambiguous structural confirmation. The protocols herein are designed to be self-validating, offering researchers a reliable pathway to obtaining and verifying this versatile heterocyclic compound for applications in drug discovery and materials science.
Synthetic Strategy and Mechanistic Rationale
The construction of the 4-benzyl-5-thioxo-1,2,4-triazolidin-3-one ring system is most efficiently achieved through a cyclocondensation reaction. This strategy hinges on the selection of precursors that contain the requisite atoms in a configuration amenable to intramolecular ring formation.
1.1. Choice of Precursors: A Logic-Driven Approach
-
Semicarbazide Hydrochloride (NH₂CONHNH₂·HCl): This reactant is selected as the core building block. It provides the essential N-N-C=O backbone (positions 1, 2, and 3 of the final ring) and a terminal primary amine that serves as the initial nucleophile.
-
Benzyl Isothiocyanate (C₆H₅CH₂NCS): This molecule is the ideal choice for introducing both the N-benzyl group at position 4 and the thioxo group (C=S) at position 5. The isothiocyanate functional group is highly electrophilic and readily reacts with nucleophiles like the primary amino group of semicarbazide.[1]
1.2. Proposed Reaction Mechanism
The reaction proceeds in two logical stages: an initial addition followed by an intramolecular cyclization.
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen of semicarbazide on the electrophilic carbon atom of the benzyl isothiocyanate. This forms a 1-benzyl-4-carbamoylthiosemicarbazide intermediate.
-
Intramolecular Cyclization: Under thermal conditions and in the presence of a base (which can be as mild as the solvent or an added scavenger), the hydrazinic nitrogen of the intermediate attacks the carbonyl carbon. This is followed by the elimination of a water molecule, leading to the formation of the stable five-membered triazolidinone ring.
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol: Synthesis Workflow
This protocol details a reliable method for the synthesis and purification of the title compound. The causality for key steps is explained to provide a deeper understanding of the process.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Semicarbazide Hydrochloride | ≥99% | Sigma-Aldrich |
| Benzyl Isothiocyanate | ≥98% | Sigma-Aldrich |
| Anhydrous Sodium Acetate | ACS Reagent, ≥99% | Merck |
| Ethanol (95%) | Reagent Grade | Fisher Scientific |
| Deionized Water | High Purity | - |
2.2. Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine semicarbazide hydrochloride (0.05 mol) and anhydrous sodium acetate (0.05 mol) in 100 mL of 95% ethanol.
-
Expertise Note: Anhydrous sodium acetate acts as a base to neutralize the HCl salt of semicarbazide, liberating the free base which is necessary for the initial nucleophilic attack. It also neutralizes the HCl formed during the cyclization.
-
-
Initiation of Reaction: Stir the mixture at room temperature for 15 minutes to ensure the formation of free semicarbazide. To this suspension, add benzyl isothiocyanate (0.05 mol) dropwise over 5 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2]
-
Trustworthiness Note: Monitoring by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase) is a self-validating step. The disappearance of the starting materials (visualized under UV light) and the appearance of a new, single product spot confirms the reaction's progression towards completion.
-
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A white crystalline solid is expected to precipitate.
-
Work-up: Pour the cooled mixture into 200 mL of cold deionized water with stirring. This step helps to precipitate any remaining product and dissolve inorganic by-products like sodium chloride.
-
Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water. Purify the product by recrystallization from 95% ethanol to yield fine, white needles.
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C for 4 hours to remove any residual solvent.
Physicochemical and Spectroscopic Characterization
Unambiguous confirmation of the synthesized molecule's identity and purity is achieved through a combination of physical measurements and spectroscopic analysis.
Caption: Overall workflow for compound characterization.
3.1. Physical Properties
| Property | Observed Value |
| Appearance | White crystalline solid (needles) |
| Melting Point | Specific to the compound, requires experimental determination |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in hot ethanol |
3.2. Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data based on the compound's structure and data from related heterocyclic systems.[3][4][5]
Table 1: Infrared (FT-IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| 3200-3100 | N-H Stretching | Indicates the presence of the N-H bonds within the triazole ring. |
| 3050-3020 | Aromatic C-H Stretch | Confirms the presence of the benzyl group's aromatic ring. |
| ~1710 | C=O Stretching | Strong absorption characteristic of the cyclic amide (lactam) carbonyl. |
| ~1250 | C=S Stretching | Key absorption confirming the thioxo functional group. |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ¹H NMR | ~11.5 | Broad singlet | 1H | N(2)-H | Exchangeable proton, typically broad and downfield.[5] |
| ¹H NMR | ~7.40-7.25 | Multiplet | 5H | Aromatic C-H | Protons of the monosubstituted benzene ring. |
| ¹H NMR | ~4.95 | Singlet | 2H | -CH₂-Ph | Benzylic methylene protons, appear as a singlet due to no adjacent protons.[3] |
| ¹³C NMR | ~185 | - | - | C=S (Thione) | The thione carbon is highly deshielded and appears significantly downfield. |
| ¹³C NMR | ~155 | - | - | C=O (Amide) | Carbonyl carbon of the cyclic amide. |
| ¹³C NMR | ~136 | - | - | Aromatic C (quat) | Quaternary carbon of the benzyl group attached to the CH₂. |
| ¹³C NMR | ~129, ~128, ~127 | - | - | Aromatic C-H | Signals for the carbons of the phenyl ring.[6] |
| ¹³C NMR | ~45 | - | - | -CH₂-Ph | Benzylic carbon signal. |
3.3. Mass Spectrometry (MS)
Analysis by Electrospray Ionization (ESI-MS) is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound (C₉H₉N₃OS, MW = 207.25 g/mol ).
Field Insights and Troubleshooting
-
Tautomerism: It is critical to recognize that the 5-thioxo-triazolidinone system can exist in tautomeric equilibrium with its 5-mercapto-triazolone form. While the thione form is generally predominant in the solid state, the thiol tautomer may be observed in solution, which could manifest as an S-H stretch (~2550 cm⁻¹) in the IR spectrum or influence NMR chemical shifts.[3][5]
-
Reaction Monitoring: If the reaction stalls (as observed by TLC), a small additional charge of anhydrous sodium acetate can be added, or the reflux time can be extended. Incomplete conversion is often due to insufficient basification to drive the cyclization.
-
Purification: The title compound generally exhibits good crystallinity, making recrystallization from ethanol an effective purification method. If oily impurities persist, column chromatography on silica gel may be employed.
This comprehensive guide provides a robust framework for the synthesis and characterization of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one, empowering researchers with the technical details and scientific rationale needed for successful execution.
References
-
Sardari, S., et al. (2023). One pot, green synthesis and biological evaluation of some isatin-based thiocarbohydrazones derivatives. HBB, 6(4), 81-97.
-
Yadav, M., et al. (2019). Synthesis and Characterization of Novel thiocarbohydrazide Derivatives of Disubstituted N,N-Dimethylaminomaleimides. Research Journal of Pharmacy and Technology, 12(11), 5341-5345.
-
Kühne, S., et al. (1995). Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins. Food / Nahrung, 39(5-6), 465-475.
-
Spöttel, J., et al. (2021). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Journal of Agricultural and Food Chemistry.
-
Metwally, M. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.
-
Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(2), 521-531.
-
Hassan, A. A., et al. (2017). An efficient procedure for the synthesis of novel thiazolidinone triazoles through 32 cycloaddition reactions. Scientific Reports, 7(1), 1-12.
-
Hassan, A. A., et al. (2015). A convenient and efficient synthesis of thiazolidin-4-ones via cyclization of substituted hydrazinecarbothioamides. Arabian Journal of Chemistry, 8(1), 129-134.
-
Patel, H. R., et al. (2012). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Journal of Chemistry, 2013, 1-7.
-
Gade, N. R., et al. (2009). 1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2519.
-
Sharma, V. P., et al. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted 2-Thiazolylchromones. Asian Journal of Chemistry, 16(2), 1123.
-
Hameed, A. A. (2015). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-212.
-
Gonzalez, A., et al. (2020). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2020(2), M1135.
-
Karczmarzyk, Z., et al. (2016). The crystal structure of 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one, C12H13N3O. Zeitschrift für Kristallographie-New Crystal Structures, 231(1), 247-248.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [mdpi.com]
Introduction: The Therapeutic Potential of the Triazolidinone Scaffold
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one and Its Analogs for Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the crystal structure analysis of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one. The principles and techniques detailed herein are broadly applicable to related heterocyclic compounds, which are of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage structural biology for the rational design of novel therapeutics.
The 1,2,4-triazolidin-3-one moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The incorporation of a benzyl group at the N4 position and a thioxo group at the C5 position can significantly influence the molecule's steric and electronic properties, making it a promising candidate for various therapeutic targets. Derivatives of the broader thiazolidinone and triazole classes have demonstrated potential as antidiabetic, antimicrobial, and anticancer agents.[1] The precise three-dimensional arrangement of atoms and the potential for intermolecular interactions are critical for understanding the structure-activity relationship (SAR) and for optimizing lead compounds. Therefore, single-crystal X-ray diffraction analysis is an indispensable tool in the development of drugs based on this scaffold.
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
General Synthesis of 4-Substituted-5-thioxo-1,2,4-triazolidin-3-ones
The synthesis of the title compound and its analogs can be achieved through several established synthetic routes. A common approach involves the cyclization of thiosemicarbazide derivatives.
Experimental Protocol: Synthesis of a 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one Analog
-
Step 1: Formation of the Thiosemicarbazide Intermediate. Phenylacetyl hydrazide is reacted with an appropriate isothiocyanate in a suitable solvent like ethanol. The mixture is typically refluxed for several hours to yield the corresponding 1,4-disubstituted thiosemicarbazide.
-
Step 2: Cyclization. The purified thiosemicarbazide is then cyclized. A common method involves refluxing in an alkaline solution, such as aqueous sodium hydroxide, followed by acidification to precipitate the triazolidinone product.
-
Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to achieve the high purity required for successful crystallization.
The Art and Science of Growing Single Crystals
Obtaining crystals suitable for X-ray diffraction is often the most challenging step.[2] The key is to bring a saturated solution of the pure compound to a state of supersaturation very slowly.
Core Principles of Crystal Growth:
-
Purity is Paramount: The starting material should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, achieving supersaturation is difficult. If it's too low, the compound may precipitate as an amorphous powder.
-
Slow Process: High-quality crystals grow slowly. Rapid changes in temperature or solvent concentration will lead to the formation of many small crystals or an amorphous solid.
-
Minimize Disturbance: Mechanical shock or vibrations can disrupt crystal growth. Crystallization setups should be left undisturbed.
Common Crystallization Techniques for Organic Compounds
| Technique | Description | Advantages | Considerations |
| Slow Evaporation | The compound is dissolved in a solvent or solvent mixture to near-saturation. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks. | Simple to set up and widely applicable. | Requires a relatively volatile solvent. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The vessel can be placed in an insulated container to slow the cooling rate. | Effective for compounds with a significant temperature-dependent solubility. | Can sometimes lead to rapid precipitation if cooling is not well-controlled. |
| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble. The anti-solvent must be miscible with the good solvent and more volatile. Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent control over the rate of supersaturation. | Requires careful selection of a miscible solvent/anti-solvent pair. |
The Definitive Technique: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms.
The Experimental Workflow
The process can be broken down into four main stages:
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. It is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution: The diffraction data is used to determine the electron density map of the unit cell. This initial map reveals the positions of most of the non-hydrogen atoms.
-
Structure Refinement: The initial atomic positions are refined using a least-squares method to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model. Hydrogen atoms are typically placed in calculated positions.
-
Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Structural Analysis: What to Expect from 4-Benzyl-5-thioxo-triazolidin-3-one
While a published crystal structure for the exact title compound is not available at the time of writing, we can predict its key structural features with high confidence by analyzing the crystal structures of closely related analogs.
Molecular Conformation
The core 1,2,4-triazolidin-3-one ring is expected to be nearly planar. The benzyl group, attached to the N4 nitrogen, will have rotational freedom around the N-C bond. The dihedral angle between the plane of the triazole ring and the phenyl ring of the benzyl group will be a key conformational parameter. In similar structures, this dihedral angle can vary, influencing the overall shape of the molecule.[3]
Key Bond Lengths and Angles
The bond lengths within the triazolidinone ring will reflect the hybridization of the atoms. The C=O and C=S double bonds will be significantly shorter than the C-N and N-N single bonds.
Table of Expected Bond Lengths and Angles (based on related structures)
| Parameter | Expected Value (Å or °) | Reference Structure(s) |
| C=O Bond Length | 1.20 - 1.25 Å | 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one[4] |
| C=S Bond Length | 1.65 - 1.70 Å | 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione[5] |
| N-N Bond Length | 1.38 - 1.42 Å | 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one[3] |
| C-N (ring) | 1.35 - 1.40 Å | 4-amino-1-benzyl-1,2,4-triazolin-5-one[6] |
| N-C (benzyl) | 1.45 - 1.48 Å | 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one[3] |
| C-N-C Angle (at N4) | ~120° | General sp2 hybridization |
Intermolecular Interactions and Crystal Packing
The way molecules pack in the solid state is governed by intermolecular interactions. For 4-Benzyl-5-thioxo-triazolidin-3-one, several types of interactions are anticipated to play a crucial role in the crystal lattice.
Caption: Expected intermolecular interactions in the crystal lattice.
-
Hydrogen Bonding: The N-H group on the triazole ring is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. It is highly probable that N-H···O=C hydrogen bonds will be a dominant feature, linking molecules into chains or dimers.[3][6]
-
π-π Stacking: The presence of the benzyl group provides an opportunity for π-π stacking interactions between the phenyl rings of adjacent molecules. These interactions, where the aromatic rings stack on top of each other, are a significant cohesive force in the crystals of many aromatic compounds.[3]
-
C-H···π Interactions: The hydrogen atoms on the phenyl ring or the methylene bridge can interact with the electron-rich face of a neighboring phenyl ring.
-
Other Weak Interactions: Interactions involving the sulfur atom, such as C-H···S contacts, may also contribute to the overall crystal packing.
Significance in Drug Development
A detailed understanding of the crystal structure of 4-Benzyl-5-thioxo-triazolidin-3-one provides invaluable insights for drug development professionals:
-
Structure-Based Drug Design: The precise coordinates of each atom can be used as a starting point for computational modeling and the design of new analogs with improved potency and selectivity.
-
Polymorphism Screening: The crystallization process can sometimes yield different crystal forms (polymorphs) of the same compound. Polymorphs can have different physical properties, such as solubility and bioavailability, which are critical for drug formulation. Crystal structure analysis is the definitive way to identify and characterize different polymorphs.
-
Understanding Drug-Target Interactions: If the compound is co-crystallized with its biological target (e.g., an enzyme), the resulting structure can reveal the key intermolecular interactions responsible for its activity, guiding the design of more effective drugs.
Conclusion
While a definitive crystal structure for 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one awaits experimental determination, a wealth of information from closely related compounds allows for a robust and detailed prediction of its structural characteristics. The methodologies for synthesis, crystallization, and X-ray analysis are well-established. The expected structural features—a planar triazolidinone core, specific hydrogen bonding patterns, and potential for π-π stacking—provide a solid foundation for researchers in the field. This guide serves as a comprehensive resource for understanding and undertaking the crystal structure analysis of this important class of molecules, ultimately aiding in the rational design of next-generation therapeutics.
References
-
Crimmins, M. T., et al. (2009). 1-[(4s)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2159. [Link]
-
Li, Y., et al. (2010). 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3278. [Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 426, 399–422. [Link]
-
Wang, T., et al. (2011). Synthesis and Crystal Structure of (Z)-3-Benzyl-5-[4-(benzyloxy)-3-methoxybenzylidene]thiazolidine-2,4-dione. Asian Journal of Chemistry, 23(12), 5361-5363. [Link]
-
Al-Wahaibi, L. H., et al. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 26(17), 5243. [Link]
-
Daszkiewicz, M., et al. (2015). The crystal structure of 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one, C12H13N3O. Zeitschrift für Kristallographie - New Crystal Structures, 230(3), 221-222. [Link]
-
Laus, G., et al. (2014). Crystal structure of 4-amino-1-benzyl-1,2,4-triazolin-5-one. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1083–o1084. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 4-[(1-Benzyl-1,2,3-triazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Characterization of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one
Executive Summary
This technical guide provides a comprehensive analysis of the vibrational (FT-IR) and mass spectrometric (MS) characteristics of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one (C₁₀H₉N₃OS). Targeted at researchers in medicinal chemistry and structural biology, this document moves beyond basic peak assignment to explore the structural dynamics, specifically the thione-thiol and keto-enol tautomeric equilibria that define the molecule's reactivity and spectral footprint.
The 1,2,4-triazole core is a privileged scaffold in drug discovery, exhibiting antimicrobial, anticonvulsant, and anticancer properties. Accurate characterization of the 3-one-5-thione derivative requires understanding its behavior in different phases (solid state vs. gas phase), which directly influences the interpretation of IR and MS data.
Structural Dynamics & Tautomerism
Before interpreting spectra, one must establish the dominant structural form. 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one can exist in multiple tautomeric forms involving the migration of protons between the ring nitrogens and the exocyclic oxygen/sulfur atoms.
The Equilibrium Landscape
-
Solid State (IR Context): X-ray crystallography and solid-state IR studies of similar 1,2,4-triazole derivatives consistently show that the thione-keto form (NH form) is thermodynamically preferred over the thiol-enol form. This is due to the strong stabilization provided by intermolecular hydrogen bonding (N-H···O and N-H···S) in the crystal lattice.[1]
-
Gas Phase (MS Context): In the high-vacuum environment of mass spectrometry, the molecule is isolated. While the thione form remains stable, ionization can induce proton transfers that access thiol-like fragmentation pathways.
Key Structural Insight: When analyzing FT-IR pellets (KBr), expect strong C=O and C=S character. Do not expect a strong S-H stretch (~2550 cm⁻¹) unless the sample is in a specific solution or derivatized.
FT-IR Spectroscopy Analysis[1][2][3]
Experimental Protocol (KBr Pellet)
To minimize moisture interference and ensure high resolution of the "fingerprint" region, the KBr pellet method is recommended over ATR for initial structural validation.
-
Preparation: Grind 1 mg of dry sample with 100 mg of spectroscopic-grade KBr.
-
Compression: Press at 10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Scan range 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
-
Calibration: Validate wavenumber accuracy using a polystyrene film standard (peaks at 1601 cm⁻¹ and 2849 cm⁻¹).
Spectral Assignments
The spectrum is dominated by the benzyl group's aromatic modes and the heterocycle's mixed vibrations.
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment | Structural Note |
| 3100 – 3400 | Medium, Broad | ν(N-H) stretch | Indicates the presence of the NH group (thione/keto form). Broadening suggests H-bonding. |
| 3030 – 3080 | Weak | ν(C-H) aromatic | Characteristic of the benzyl phenyl ring. |
| 2920 – 2980 | Weak | ν(C-H) aliphatic | Methylene (-CH₂-) bridge of the benzyl group. |
| 1690 – 1725 | Strong | ν(C=O) stretch | Diagnostic Peak. Confirms the ketone (lactam) functionality at position 3. |
| 1580 – 1600 | Medium | ν(C=N) / Aromatic C=C | Mixed mode of the triazole ring C=N and benzyl ring breathing. |
| 1450 – 1495 | Medium | δ(CH₂) scissoring | Deformation of the benzyl methylene group. |
| 1240 – 1300 | Medium/Strong | ν(C=S) stretch | Diagnostic Peak. Thione character. Often a mixed mode (N-C=S). |
| 690 – 750 | Strong | δ(C-H) out-of-plane | Mono-substituted benzene ring (benzyl). |
Citation Support: The dominance of the thione form in solid-state IR for 1,2,4-triazoles is supported by DFT calculations and experimental data on analogous derivatives [1][2].
Mass Spectrometry & Fragmentation
Ionization & Molecular Ion
-
Technique: Electron Impact (EI, 70 eV) is preferred for structural elucidation due to the rich fragmentation pattern it induces compared to softer techniques like ESI.
-
Parent Ion: The molecular ion [M]⁺ appears at m/z 219 . It is typically of moderate intensity, indicating a relatively stable heteroaromatic core.
Fragmentation Pathway Logic
The fragmentation is driven by the stability of the benzyl cation and the lability of the C-S and C-N bonds.
-
Tropylium Formation (Base Peak): The most dominant feature is the cleavage of the benzyl-nitrogen bond. This generates the benzyl cation (C₇H₇⁺) at m/z 91 , which rearranges to the ultra-stable tropylium ion.
-
McLafferty-like Rearrangement: The "thioxo" group allows for a rearrangement involving the transfer of a hydrogen atom, often leading to the loss of neutral fragments like HS• or H₂S, though direct loss of the benzyl group is kinetically faster.
-
Ring Cleavage: The triazole ring can undergo Retro-Diels-Alder (RDA) type cleavage, expelling isocyanates (RNCO) or isothiocyanates.
Diagnostic Fragments Table
| m/z | Ion Identity | Mechanism of Formation |
| 219 | [M]⁺ | Molecular Ion (C₁₀H₉N₃OS). |
| 218 | [M-H]⁺ | Loss of proton (common in nitrogen heterocycles). |
| 186 | [M-SH]⁺ | Loss of thiol radical (indicates tautomerization in gas phase). |
| 128 | [M-C₇H₇]⁺ | The heterocyclic core remaining after benzyl loss. |
| 91 | [C₇H₇]⁺ | Base Peak. Tropylium ion (Benzyl cleavage). |
| 65 | [C₅H₅]⁺ | Fragmentation of the tropylium ion (loss of C₂H₂). |
Visualizing the Analytical Logic
Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation routes expected in EI-MS, highlighting the formation of the diagnostic tropylium ion.
Figure 1: Proposed EI-MS fragmentation pathway for 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one, emphasizing the dominant benzyl cleavage.
Integrated Analytical Workflow
This workflow ensures self-validation of the synthesized compound.
Figure 2: Step-by-step analytical decision matrix for validating the triazole scaffold.
Synthesis & Validation Protocol (Contextual)
To ensure the guide is actionable, the synthesis context is provided to explain the origin of potential impurities (e.g., unreacted isothiocyanate).
Standard Route: Reaction of Benzyl isothiocyanate with Hydrazine hydrate yields 4-benzylthiosemicarbazide. This intermediate is cyclized using Ethyl chloroformate (or a phosgene equivalent) in basic media (NaOH) to close the ring, forming the 3-one-5-thione core [3].
Validation Checkpoints:
-
IR Pre-check: If a peak appears at ~2100 cm⁻¹, the sample is contaminated with unreacted isothiocyanate (N=C=S stretch).
-
Melting Point: Expect a sharp melting point (typically >150°C for this class). A broad range indicates tautomeric mixtures or solvent occlusion.
References
-
Davari, M. D., et al. (2010). "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives." Journal of Molecular Modeling. Link
-
Al-Abdullah, E. S. (2011). "Synthesis and anticancer activity of some novel 5-(substituted phenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones." Molecules. Link
-
Cretu, C., et al. (2010).[2] "Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization." Journal of the Serbian Chemical Society. Link
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.
Sources
Methodological & Application
Application Notes & Protocols: In-Vitro Anticancer Evaluation of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one Derivatives
Preamble: The Rationale for Triazoles in Oncology
The 1,2,4-triazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system are integral to numerous clinically approved drugs. The specific structural motif of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one combines the versatile triazole core with lipophilic benzyl and reactive thioxo groups, making it a compelling candidate for anticancer drug discovery.[3] The uncontrolled proliferation of cancer cells is a primary driver of the disease, and compounds that can disrupt this process are of significant therapeutic interest.[4]
This guide provides a comprehensive framework for the systematic in-vitro evaluation of these derivatives, moving from initial cytotoxicity screening to the elucidation of their fundamental mechanisms of action. Our approach is designed to be rigorous and self-validating, ensuring that the data generated is both reliable and insightful for lead candidate selection.
The Strategic Workflow for In-Vitro Evaluation
The journey from a newly synthesized compound to a potential drug candidate is a multi-step process. The initial in-vitro evaluation is a critical filtering stage designed to assess two primary characteristics: (1) Efficacy: Does the compound kill cancer cells? and (2) Mechanism: How does it kill them? A well-structured workflow ensures that resources are focused on the most promising molecules.
Caption: High-level workflow for in-vitro anticancer evaluation.
Part I: Primary Cytotoxicity Screening via MTT Assay
The first and most fundamental question is whether the synthesized derivatives possess cytotoxic activity against cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[5][6]
Causality Behind the Method
The assay's principle is rooted in cellular function. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan.[5][7] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of metabolically active (living) cells. This allows for a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.
Experimental Design: A Self-Validating System
A trustworthy protocol relies on meticulous design and the inclusion of appropriate controls.
-
Cell Line Panel: To assess both potency and selectivity, it is crucial to test compounds against a panel of human cancer cell lines from different tissue origins (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical)) and at least one non-cancerous cell line (e.g., MRC-5 (normal lung fibroblast)).[2][8] High potency against cancer cells coupled with low toxicity to normal cells yields a favorable selectivity index, a key characteristic of a promising drug candidate.
-
Dose-Response Curve: A single concentration provides limited information. A serial dilution of the test compound is essential to generate a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) can be accurately determined.[9]
-
Essential Controls:
-
Untreated Control: Cells cultured in media alone, representing 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This ensures the solvent itself is not causing cytotoxicity.
-
Positive Control: A well-characterized anticancer drug (e.g., Doxorubicin) is used as a benchmark for comparing the potency of the new derivatives.
-
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the triazolidinone derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired exposure time (typically 48 or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9] Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]
Data Presentation and Analysis
The raw absorbance data is used to calculate the percentage of cell viability for each concentration relative to the vehicle control.
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
The IC50 values are then determined by plotting % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical IC50 Values (µM) of Triazolidinone Derivatives
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | MRC-5 (Normal Lung) | Selectivity Index (MRC-5 / MCF-7) |
| Derivative 1 | 8.4 | 12.1 | 10.5 | > 100 | > 11.9 |
| Derivative 2 | 45.2 | 68.3 | 55.9 | > 100 | > 2.2 |
| Derivative 3 | 5.1 | 7.8 | 6.2 | 85.4 | 16.7 |
| Doxorubicin | 0.9 | 1.2 | 1.1 | 5.8 | 6.4 |
Part II: Mechanistic Elucidation
Compounds demonstrating potent and selective cytotoxicity (e.g., Derivatives 1 and 3 from the table above) warrant further investigation to understand how they induce cell death. For triazole-based compounds, the two most common mechanisms are the induction of apoptosis and cell cycle arrest.[11][12]
A. Assessment of Apoptosis by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a highly regulated process that is a primary target for many chemotherapeutics. A key early event in apoptosis is the translocation of the membrane phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13]
Principle of the Assay: The Annexin V/Propidium Iodide (PI) assay leverages this hallmark of apoptosis.
-
Annexin V: A protein with a high affinity for PS. When conjugated to a fluorophore (e.g., FITC), it can label early apoptotic cells with intact membranes.
-
Propidium Iodide (PI): A fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[13]
This dual-staining method, analyzed by flow cytometry, allows for the precise differentiation of cell populations.[14]
Caption: Interpretation of Annexin V/PI flow cytometry data.
Detailed Protocol: Annexin V/PI Assay
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate. After 24 hours, treat with the triazolidinone derivative at its IC50 and 2x IC50 concentration for a specified time (e.g., 24 or 48 hours).[13][14]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant.[13]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[14] Be sure to include unstained, Annexin V-only, and PI-only controls to set proper compensation and gates.[13]
Table 2: Hypothetical Apoptosis Induction by Derivative 3 (IC50) in MCF-7 Cells
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q2) | % Late Apoptotic (Q1) | % Necrotic (Q4) |
| Vehicle Control | 94.5 | 2.1 | 1.5 | 1.9 |
| Derivative 3 (24h) | 55.3 | 28.7 | 12.4 | 3.6 |
B. Cell Cycle Analysis
Disruption of the highly orchestrated cell division cycle is another key anticancer strategy. Many drugs induce cell death by causing arrest at specific checkpoints (G1, S, or G2/M), preventing the cell from progressing and ultimately triggering apoptosis.[11]
Principle of the Assay: This technique uses a fluorescent dye, typically Propidium Iodide (PI), which binds stoichiometrically to DNA. The intensity of the fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry can then distinguish between cells in different phases:
-
G0/G1 Phase: Cells with a normal (2n) amount of DNA.
-
S Phase: Cells actively synthesizing DNA (between 2n and 4n).
-
G2/M Phase: Cells that have completed DNA replication (4n) and are preparing for or are in mitosis.
-
Sub-G1 Peak: Represents apoptotic cells with fragmented DNA, which will have less than 2n DNA content.
Caption: Visualization of drug-induced G2/M cell cycle arrest.
Detailed Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: As with the apoptosis assay, treat cells with the test compound at relevant concentrations (e.g., IC50) for a set period (e.g., 24 hours).
-
Harvesting: Harvest cells via trypsinization and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[15] This step permeabilizes the cell membrane. Incubate at 4°C for at least 2 hours (or overnight).[15]
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of a PI staining solution containing RNase A. The RNase is critical to degrade any double-stranded RNA that could otherwise bind PI and confound the results.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[16]
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity to generate a DNA content histogram.
Table 3: Hypothetical Cell Cycle Distribution in A549 Cells Treated with Derivative 3
| Treatment | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 1.8 | 58.2 | 25.5 | 14.5 |
| Derivative 3 (24h) | 8.9 | 20.1 | 15.3 | 55.7 |
The data in Table 3 would strongly suggest that Derivative 3 induces cell cycle arrest at the G2/M phase in A549 cells, accompanied by an increase in apoptosis (Sub-G1 peak).
Conclusion and Future Outlook
This guide outlines a systematic and robust methodology for the initial in-vitro evaluation of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify promising lead compounds. A derivative exhibiting high potency, cancer cell selectivity, and a clear ability to induce apoptosis and/or cell cycle arrest would be a strong candidate for further investigation. Subsequent studies would involve Western blot analysis to probe the molecular players in the affected pathways (e.g., p53, caspases, cyclins) and, ultimately, validation in in-vivo animal models.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
-
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. [Link]
-
DergiPark. (2024). A comprehensive review on triazoles as anticancer agents. DergiPark. [Link]
-
Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. UC San Diego. [Link]
-
Ferreira, R. S., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 749372. [Link]
-
University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. [Link]
-
Al-Ostath, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 85. [Link]
-
Weiss, E., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50791. [Link]
-
Kim, K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
-
Bekircan, O., et al. (2006). Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 30(1), 29-40. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
ResearchGate. (2022). (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
ResearchGate. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[14]Triazole Derivatives. ResearchGate. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
-
National Library of Medicine. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). National Library of Medicine. [Link]
-
MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes & Protocols: A Guide to the Synthesis of Novel Schiff Bases from 4-Amino-1,2,4-Triazole Derivatives
Introduction: The Strategic Fusion of 1,2,4-Triazole and Schiff Bases
In the landscape of medicinal chemistry and material science, the synthesis of hybrid molecules from well-established pharmacophores is a cornerstone of innovation. This guide focuses on the synthesis of novel Schiff bases derived from 4-amino-1,2,4-triazole. The 1,2,4-triazole ring is a privileged scaffold, forming the core of numerous clinically significant drugs, including antifungal agents like fluconazole and anticancer drugs like letrozole.[1][2] Its prevalence is due to its metabolic stability, hydrogen bonding capabilities, and ability to coordinate with metallic centers in enzymes.[2]
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are themselves a class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[3][4] The imine bond is not merely a structural linker but is often crucial for biological activity, providing a site for interaction with biological targets.[5]
The conjugation of these two moieties yields Schiff bases of 4-amino-1,2,4-triazole, creating a new molecular architecture with significant therapeutic and industrial potential. These compounds are actively being investigated for a wide range of applications, from anticancer and antimicrobial agents to corrosion inhibitors and nonlinear optical materials.[5][6] This document provides a comprehensive overview of the synthetic principles, detailed experimental protocols, characterization methods, and potential applications of this promising class of compounds.
Core Synthetic Principles & Mechanistic Insights
The formation of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.
Mechanism:
-
Nucleophilic Attack: The primary amino group (-NH₂) of the 4-amino-1,2,4-triazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable carbinolamine intermediate.[7]
-
Dehydration: The carbinolamine then undergoes acid- or base-catalyzed dehydration, eliminating a molecule of water to form the stable imine (C=N) bond.[7]
This reaction is reversible, and the equilibrium can be shifted toward the product by removing water, often by azeotropic distillation or the use of a dehydrating agent.
Causality Behind Experimental Choices:
-
Catalyst: While the reaction can proceed without a catalyst, it is often slow. The addition of a few drops of a protic acid, such as glacial acetic acid or sulfuric acid, is common.[8][9] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine.[1]
-
Solvent: The choice of solvent is critical. Alcohols like ethanol or methanol are frequently used as they are good solvents for both reactants and allow for easy refluxing.[2][10] In some cases, higher-boiling point solvents or solvent-free conditions, particularly in microwave-assisted synthesis, are employed to drive the reaction to completion.[11]
Sources
- 1. Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsrp.org [ijsrp.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Derivatization of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for conferring a wide array of biological activities upon the molecules that contain it. The subject of this guide, 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one, is a particularly attractive starting material for the synthesis of novel therapeutic agents. Its multifaceted structure, featuring a reactive thione group, acidic protons, and sites for nucleophilic attack, offers a rich playground for chemical modification. Derivatization of this core can lead to compounds with a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities.
This document serves as a comprehensive guide to the key methods for the derivatization of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one. It is designed to provide not just procedural steps, but also the underlying chemical logic, enabling researchers to adapt and innovate upon these foundational protocols.
I. S-Alkylation: Targeting the Thione Group
The exocyclic sulfur atom of the thione group is a primary site for electrophilic attack, making S-alkylation a facile and common derivatization strategy. This modification is often employed to introduce a variety of substituents, thereby modulating the compound's steric and electronic properties, which can significantly impact its biological activity. The tautomeric equilibrium between the thione and thiol forms facilitates this reaction, particularly in the presence of a base.
Protocol 1: General Procedure for S-Alkylation
This protocol is adapted from methodologies for the S-alkylation of similar 1,2,4-triazole-3-thiol systems.[1][2]
Rationale: The use of a base, such as sodium hydroxide or potassium carbonate, deprotonates the thiol tautomer, forming a highly nucleophilic thiolate anion. This anion then readily displaces a leaving group (e.g., halide) from an alkylating agent in an SN2 reaction. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like DMF or acetonitrile often being effective.
Experimental Workflow:
Caption: Workflow for the S-alkylation of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one.
Step-by-Step Protocol:
-
Dissolution and Deprotonation: In a round-bottom flask, dissolve 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one (1.0 eq.) in a suitable solvent such as ethanol or DMF. Add a base (1.1 eq.), for instance, powdered potassium carbonate or an aqueous solution of sodium hydroxide, and stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.
-
Addition of Alkylating Agent: To the stirred solution, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring. The solid product will precipitate out.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure S-alkylated derivative.
Data Summary for S-Alkylation:
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Ethyl Iodide | K₂CO₃ | DMF | 4 | 85-95 |
| Benzyl Bromide | NaOH | Ethanol | 3 | 90-98 |
| Propargyl Bromide | K₂CO₃ | Acetonitrile | 5 | 80-90 |
II. N-Acylation: Modification of the Triazole Ring
Acylation of the nitrogen atoms within the triazolidinone ring offers another avenue for structural diversification. This reaction typically occurs at the N-1 or N-2 position and can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base.
Protocol 2: General Procedure for N-Acylation
This protocol is based on established methods for the N-acylation of related heterocyclic systems.[3][4]
Rationale: The nitrogen atoms in the triazolidinone ring possess lone pairs of electrons and can act as nucleophiles. In the presence of a base like triethylamine or pyridine, which acts as a proton scavenger, the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acyl derivative. The reaction is often carried out in an aprotic solvent to prevent hydrolysis of the acylating agent.
Experimental Workflow:
Caption: Workflow for the N-acylation of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one.
Step-by-Step Protocol:
-
Setup and Reagent Addition: To a solution of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one (1.0 eq.) in dry dichloromethane (DCM) in a flask equipped with a magnetic stirrer, add triethylamine (1.5 eq.). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
Data Summary for N-Acylation:
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 2 | 80-90 |
| Benzoyl Chloride | Pyridine | DCM | 4 | 75-85 |
| Propionyl Chloride | Triethylamine | DCM | 3 | 80-90 |
III. Mannich Reaction: Aminomethylation of the Triazole Core
The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an acidic proton of a substrate.[5][6] For 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one, the acidic N-H proton is a prime candidate for this transformation, leading to the formation of N-Mannich bases.
Protocol 3: General Procedure for the Mannich Reaction
This protocol is a generalized procedure based on the Mannich reaction of similar heterocyclic compounds.
Rationale: The Mannich reaction proceeds via the formation of an Eschenmoser-like salt (an iminium ion) from the reaction of an aldehyde (commonly formaldehyde) and a secondary amine. The acidic N-H proton of the triazolidinone is then attacked by this electrophilic iminium ion, resulting in the formation of the N-aminomethylated product.
Experimental Workflow:
Caption: Workflow for the Mannich reaction of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one (1.0 eq.) in ethanol.
-
Reagent Addition: To this suspension, add an aqueous solution of formaldehyde (37%, 1.5 eq.) followed by the desired secondary amine (e.g., morpholine, piperidine) (1.2 eq.).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours, with stirring. The reaction progress can be monitored by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. In many cases, the product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Data Summary for Mannich Reaction:
| Secondary Amine | Aldehyde | Solvent | Reaction Time (h) | Typical Yield (%) |
| Morpholine | Formaldehyde | Ethanol | 6 | 70-85 |
| Piperidine | Formaldehyde | Ethanol | 5 | 75-90 |
| Pyrrolidine | Formaldehyde | Ethanol | 6 | 70-85 |
Conclusion
The derivatization of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one through S-alkylation, N-acylation, and Mannich reactions provides a powerful toolkit for medicinal chemists. The protocols outlined in this guide are robust and can be adapted for the synthesis of a diverse library of novel compounds. By understanding the underlying chemical principles, researchers can rationally design and synthesize new derivatives with potentially enhanced therapeutic properties.
References
-
Mannich C., Krosche W. Ueber ein Kondensations-produkt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie. 1912;250(1):647-667. [Link]
-
Küçükgüzel, I., Oruç, E. E., Rollas, S., Şahin, F., & Özbek, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 867-879. [Link]
-
Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a study of its mechanism and recent applications. Tetrahedron, 46(6), 1791-1837. [Link]
-
Gade, N. R., Manjula, Y., Iqbal, J., & Vishweshwar, P. (2009). 1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2159. [Link]
-
Larsson, U., Hultin, L., & Johansson, M. (2004). Three-step, One-pot Microwave Assisted Synthesis of 3-Thio-1,2,4-triazoles. Biotage. [Link]
-
Ebajo, V. D., Jr., Proksch, P., & Edrada-Ebel, R. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2024(8), 202412293. [Link]
-
Al-Sultani, K. H. A., & Abdul-Jalil, Z. N. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME 4-SUBSTITUTED THIAZOLIDINONE DERIVATIVES. Bibliomed, 11(1), 1-6. [Link]
-
Al-Sultani, K. H. A. (2019). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. Journal of Physics: Conference Series, 1294, 052033. [Link]
-
Szatmári, I., Lázár, L., & Fülöp, F. (2022). Fine-Tuned Reactivity of N-Containing Naphthol Analogues. Molecules, 27(20), 6959. [Link]
-
Ramirez, A., Galiano, S., & Garcia-Rubino, M. E. (2020). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 64(2), 114-126. [Link]
Sources
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. 1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 5. oarjbp.com [oarjbp.com]
- 6. researchgate.net [researchgate.net]
experimental setup for evaluating the herbicidal properties of triazolidinones
Application Notes & Protocols
Topic: Experimental Setup for Evaluating the Herbicidal Properties of Triazolidinones
Audience: Researchers, scientists, and drug development professionals.
Evaluating the Herbicidal Efficacy of Novel Triazolidinone Compounds: A Comprehensive Guide to In-Vitro and Greenhouse Screening
Abstract
This document provides a detailed framework for the systematic evaluation of triazolidinone derivatives as potential herbicides. Triazolidinones and related compounds like triazolinones have shown significant promise, often acting as inhibitors of vital plant enzymes such as Protoporphyrinogen oxidase (PPO)[1][2]. The following protocols are designed to establish a robust, reproducible, and scalable experimental setup for screening these compounds, determining their phytotoxicity, and characterizing their mode of action through carefully designed bioassays. We will detail both pre-emergence and post-emergence testing methodologies, crucial for understanding the practical application potential of a candidate herbicide. The guide emphasizes the rationale behind experimental choices, the importance of appropriate controls, and quantitative data analysis to ensure the generation of reliable and actionable results.
Principle of Herbicidal Activity Assessment
The fundamental principle of this evaluation is to determine the phytotoxic activity of a compound by exposing test plants to it and observing any subsequent injury, growth inhibition, or mortality compared to untreated control plants[3]. A successful herbicidal screening program progresses from controlled laboratory and greenhouse settings to small-scale field trials[4]. This guide focuses on the initial, crucial phases of this process. The primary objective is to establish a dose-response relationship, identifying the concentration of the triazolidinone compound that causes a measurable and significant impact on plant growth and development.
The experimental design must account for the compound's potential mode of application. Therefore, two primary assay types are essential:
-
Pre-emergence Assay: The compound is applied to the soil or growth medium before the weed seeds germinate. This tests the compound's ability to inhibit germination or kill seedlings as they emerge.
-
Post-emergence Assay: The compound is applied directly to the foliage of established seedlings[5]. This evaluates the compound's ability to be absorbed by the leaves and exert its toxic effect on a growing plant.
Core Experimental Design Considerations
A robust experimental design is critical for obtaining valid and comparable results[3]. The following factors must be carefully controlled and considered.
-
Selection of Plant Species: To assess the herbicidal spectrum, it is imperative to use more than one type of plant[3]. A standard panel should include representative species from both monocotyledonous (grassy weeds) and dicotyledonous (broadleaf weeds) plants. Commonly used and relevant species for screening triazolinone-type herbicides include Echinochloa crusgalli (barnyard grass, a monocot) and Amaranthus retroflexus (redroot pigweed, a dicot)[6].
-
Growth Conditions: All tests must be conducted in a controlled environment, such as a greenhouse or growth chamber, to minimize variability from environmental fluctuations[7]. Key parameters to control include temperature (e.g., 28/22°C day/night), light intensity and photoperiod (e.g., 14-hour photoperiod), and humidity[7]. Consistent growth conditions are essential for comparing results across different experiments and laboratories[4].
-
Dose-Response Range: Evaluating a compound at a single concentration is insufficient. A series of concentrations should be tested to determine the dose-response curve and calculate key metrics like the GR₅₀ (the concentration required to cause 50% growth reduction). A suggested range could start from a high dose and proceed with serial dilutions[7]. For new compounds, testing at rates such as half, intended, and double the anticipated rate can provide valuable data on both efficacy and crop safety margins.
-
Controls and Replicates: Every experiment must include both a negative (untreated) control and a positive control (a commercial herbicide with a known mode of action, such as sulfentrazone or carfentrazone-ethyl for PPO inhibitors)[2][6]. The negative control, treated only with the solvent/vehicle, serves as the baseline for normal growth, ensuring that any observed effects are due to the test compound and not other factors. All treatments and controls should be performed with adequate replication (typically 3-5 replicates) to ensure statistical validity[3][7].
Caption: Overall workflow for evaluating herbicidal properties.
Materials and Reagents
-
Test Compounds: Triazolidinone derivatives.
-
Solvent: Acetone or Dimethyl Sulfoxide (DMSO) for initial dissolution.
-
Surfactant: Tween® 20 or similar non-ionic surfactant.
-
Positive Control: Commercial herbicide standard (e.g., Sulfentrazone).
-
Plant Material: Seeds of selected monocot and dicot species (e.g., Echinochloa crusgalli, Amaranthus retroflexus)[6].
-
Growth Medium: Standard potting mix (e.g., soil:sand:peat moss, 2:1:1) sterilized by autoclaving[7].
-
Containers: 10 cm diameter plastic pots or multi-well trays[7].
-
Equipment:
Detailed Experimental Protocols
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10,000 ppm) of each triazolidinone compound by dissolving a precisely weighed amount in a minimal volume of acetone or DMSO.
-
Working Solutions: Create a series of working solutions by diluting the stock solution with deionized water containing a surfactant (e.g., 0.1% v/v Tween® 20) to achieve the final desired concentrations. The final concentration of the organic solvent should be kept low (e.g., <1%) and consistent across all treatments, including the negative control.
-
Control Solutions: Prepare a "vehicle" control solution containing the same concentration of solvent and surfactant as the test solutions, but without the triazolidinone compound. Prepare solutions of the positive control herbicide according to the manufacturer's recommendations or relevant literature.
-
Planting: Fill pots with the prepared potting mix. Sow 10-15 seeds of a single test species evenly on the soil surface and cover lightly with a thin layer of the same mix[7].
-
Application: Immediately after sowing, apply the test solutions. Use a calibrated sprayer to deliver a uniform application volume (e.g., equivalent to 400 L/ha) to the soil surface of each pot. Ensure even coverage.
-
Incubation: Place the treated pots in a growth chamber using a completely randomized design[7]. Water the pots as needed by sub-irrigation to avoid disturbing the treated soil surface.
-
Data Collection: After 14-21 days, assess the results. Count the number of emerged seedlings and perform a visual assessment of injury (see Protocol 4).
-
Planting and Growth: Sow seeds as described in Protocol 2. Allow the plants to grow in the controlled environment until they reach the 2-3 leaf stage[7]. At this stage, thin the seedlings to a uniform number per pot (e.g., 5 plants)[7].
-
Application: Apply the test solutions using a calibrated sprayer directly onto the plant foliage until runoff. Ensure complete and uniform coverage of all plants within the pot.
-
Incubation: Return the pots to the growth chamber. Avoid overhead watering for at least 24 hours to allow for herbicide absorption.
-
Data Collection: Assess the plants at multiple time points (e.g., 3, 7, and 14 days after treatment) for phytotoxicity symptoms[7]. A final destructive harvest for biomass measurement is typically performed after 14-21 days.
Caption: Pre-emergence vs. Post-emergence application points.
-
Visual Phytotoxicity Assessment: Visually assess the percentage of weed control or crop injury for each pot compared to the untreated control. Use a rating scale from 0% (no effect) to 100% (complete plant death)[7]. Note specific symptoms such as chlorosis (yellowing), necrosis (tissue death), stunting, and malformation[8].
-
Biomass (Fresh/Dry Weight) Measurement: At the end of the experiment, carefully excise the above-ground plant tissue from each pot.
-
Fresh Weight: Immediately weigh the harvested tissue to determine the fresh weight.
-
Dry Weight: Place the tissue in labeled paper bags and dry in an oven at 60-70°C until a constant weight is achieved (typically 48-72 hours). Record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each treatment relative to the untreated control using the biomass data: % Inhibition = [1 - (Dry Weight of Treated / Dry Weight of Control)] x 100
-
Use Analysis of Variance (ANOVA) to determine if there are significant differences between treatments[7][9].
-
For dose-response experiments, use regression analysis to model the relationship between compound concentration and percent inhibition. From this model, calculate the GR₅₀ (or EC₅₀) value, which represents the effective concentration causing 50% inhibition.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different compounds and treatments. The GR₅₀ value is a key metric for comparing the intrinsic activity of different herbicidal compounds.
Table 1: Hypothetical Herbicidal Activity Data for Triazolidinone Derivatives against Amaranthus retroflexus (Post-Emergence)
| Compound ID | Concentration (g a.i./ha) | Mean Dry Weight (g) ± SD | % Growth Inhibition | GR₅₀ (g a.i./ha) |
| Control | 0 | 2.50 ± 0.15 | 0% | N/A |
| TZD-01 | 50 | 1.88 ± 0.12 | 25% | 110 |
| 100 | 1.30 ± 0.10 | 48% | ||
| 200 | 0.65 ± 0.08 | 74% | ||
| TZD-02 | 50 | 1.55 ± 0.14 | 38% | 85 |
| 100 | 0.98 ± 0.09 | 61% | ||
| 200 | 0.30 ± 0.05 | 88% | ||
| Positive | 150 | 0.15 ± 0.04 | 94% | ~75 |
| Control |
g a.i./ha = grams of active ingredient per hectare. SD = Standard Deviation.
A lower GR₅₀ value indicates higher herbicidal potency. In the example above, TZD-02 is more potent than TZD-01. Both are promising candidates but may be less potent than the commercial positive control. Such data guides structure-activity relationship (SAR) studies and decisions on which compounds to advance for further testing[6].
References
-
Synthesis, herbicidal activities and comparative molecular field analysis study of some novel triazolinone derivatives. (2009). Pest Management Science. Available at: [Link]
-
Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. (2012). ResearchGate. Available at: [Link]
-
Syntheses and herbicidal activities of novel triazolinone derivatives. (2008). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Evaluation of Protocols for the Assessment of Phytotoxicity. (1992). ASTM International. Available at: [Link]
-
Herbicidal activity mechanism and ecotoxicological study of novel triazolinone PPO inhibitors based on plant-derived allelochemical cinnamic acid. (2026). Pesticide Biochemistry and Physiology. Available at: [Link]
-
The Determination of Phytotoxicity. (1980). Defense Technical Information Center. Available at: [Link]
-
Experimental methods to evaluate herbicides behavior in soil. (2018). Weed Control Journal. Available at: [Link]
-
General guidelines for sound, small-scale herbicide efficacy research. (2017). Journal of Aquatic Plant Management. Available at: [Link]
-
Methods for Rapid Screening in Woody Plant Herbicide Development. (2014). MDPI. Available at: [Link]
-
Testing For Phytotoxicity. (2010). Greenhouse Grower. Available at: [Link]
-
PP 1/135 (4) Phytotoxicity assessment. (2014). EPPO Global Database. Available at: [Link]
-
Preliminary Research on the Efficacy of Selected Herbicides Approved for Use in Sustainable Agriculture Using Spring Cereals as an Example. (2025). MDPI. Available at: [Link]
-
Phytotoxicity Testing with Higher Plants. (n.d.). EBPI Analytics. Available at: [Link]
-
Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
-
Herbicide Bioassay Study Guide. (n.d.). Society of Commercial Seed Technologists. Available at: [Link]
-
A Rapid and Simple Bioassay Method for Herbicide Detection. (2008). Journal of Toxicology and Environmental Health. Available at: [Link]
-
Testing For Persistent Herbicides In Feedstocks And Compost. (2014). BioCycle. Available at: [Link]
-
Oxazolidinones are herbicidal. (2021). ResearchGate. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Herbicidal activity mechanism and ecotoxicological study of novel triazolinone PPO inhibitors based on plant-derived allelochemical cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apms.org [apms.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, herbicidal activities and comparative molecular field analysis study of some novel triazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pp1.eppo.int [pp1.eppo.int]
- 9. dl.astm.org [dl.astm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one
Welcome to the technical support guide for the synthesis of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-tested insights into improving reaction yield and purity through a structured troubleshooting guide and frequently asked questions.
Section 1: Core Synthesis Pathway & Mechanism
The most reliable and commonly employed route for synthesizing 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one involves a two-step, one-pot procedure starting from 4-benzylthiosemicarbazide. The process consists of an initial acylation followed by a base-mediated intramolecular cyclization.
Proposed Reaction Mechanism
The reaction proceeds via two key stages:
-
Acylation: The terminal nitrogen (N1) of 4-benzylthiosemicarbazide, being the most nucleophilic, attacks the electrophilic carbonyl carbon of ethyl chloroformate. This results in the formation of an acylated thiosemicarbazide intermediate.
-
Cyclization: A base, typically a tertiary amine like triethylamine or a stronger base like potassium carbonate, deprotonates the N2 nitrogen. The resulting anion then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly introduced ester group, displacing the ethoxide leaving group to form the five-membered triazolidinone ring.
Caption: Figure 1: Proposed Reaction Mechanism
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, focusing on practical, actionable solutions to improve your reaction outcomes.
Question: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
Answer: Low yield is the most frequent challenge and can stem from several sources. A systematic approach is essential for diagnosis.
Possible Cause 1: Inefficient Cyclization
The ring-closing step is often the yield-determining phase. The choice of base and solvent is critical for promoting efficient intramolecular cyclization over competing side reactions.
-
Expert Insight: The base must be strong enough to deprotonate the N2 nitrogen of the acylated intermediate but not so harsh as to promote hydrolysis of the ester or decomposition of the starting material. While triethylamine is often used, anhydrous potassium carbonate (K2CO3) in a polar aprotic solvent like DMF often provides superior results by creating a heterogeneous reaction environment that can favor the desired cyclization.[1]
-
Solution:
-
Switch to a Stronger Base System: If using triethylamine in ethanol, consider switching to anhydrous potassium carbonate in DMF or acetonitrile.
-
Ensure Anhydrous Conditions: Water can hydrolyze the ethyl chloroformate and the acylated intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Optimize Temperature: While reflux is common, running the reaction at a slightly lower temperature (e.g., 80-100 °C) for a longer duration can sometimes minimize the formation of degradation byproducts.[2]
-
Possible Cause 2: Competing Side Reactions
Thiosemicarbazides are versatile precursors and can cyclize via different pathways depending on the reagents and conditions, leading to undesired heterocyclic byproducts such as 1,3,4-thiadiazoles.[3][4]
-
Expert Insight: Cyclization under strongly acidic conditions, for instance, is known to favor the formation of 2-amino-1,3,4-thiadiazole derivatives.[4] While this reaction is base-mediated, localized pH changes or certain activating agents can trigger alternative pathways.
-
Solution:
-
Control Reagent Addition: Add the ethyl chloroformate slowly at a low temperature (0-5 °C) to prevent a rapid exothermic reaction and the formation of impurities.
-
Confirm Intermediate Formation: Before initiating the high-temperature cyclization, you can use TLC to confirm the consumption of the starting 4-benzylthiosemicarbazide and the formation of a new, more polar spot corresponding to the acylated intermediate.
-
Purification Strategy: If side products are suspected, purification via column chromatography may be necessary instead of relying solely on recrystallization.
-
Caption: Figure 2: Troubleshooting Logic Flow for Low Yield
Question: My final product is difficult to purify by recrystallization and appears oily or as a discolored solid. What steps can I take?
Answer: Purity issues often arise from incomplete reactions, thermal decomposition, or the presence of closely related side products.
-
Expert Insight: The target compound is a solid at room temperature. An oily or discolored appearance strongly suggests the presence of impurities. Overheating during the reaction or solvent removal can cause some decomposition.
-
Solution:
-
Aqueous Workup: After the reaction is complete, cool the mixture and pour it into ice-water. This will precipitate the crude product and help remove highly soluble inorganic salts. Acidifying the aqueous solution to a pH of ~5-6 can sometimes improve precipitation.
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (like ethanol) and add a small amount of activated charcoal. Reflux for 10-15 minutes and then filter hot through a pad of celite. This is highly effective for removing colored impurities.
-
Solvent System for Recrystallization: If ethanol alone is not effective, try a two-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until turbidity persists. Cool slowly to induce crystallization.[5]
-
Final Wash: After filtering the recrystallized product, wash the solid with a cold, non-polar solvent like diethyl ether or hexanes to remove any residual soluble impurities.
-
| Parameter | Standard Condition | Optimized Condition for Higher Yield/Purity | Rationale |
| Cyclization Base | Triethylamine (TEA) | Anhydrous Potassium Carbonate (K2CO3) | K2CO3 is a stronger base, facilitating more complete deprotonation and cyclization, especially in aprotic solvents.[1] |
| Solvent | Ethanol | Anhydrous Dimethylformamide (DMF) | DMF has a higher boiling point, allowing for higher reaction temperatures if needed, and better solubilizes the intermediate salts.[2] |
| Temperature | Reflux (Solvent Dependent) | 80–100 °C | Provides a balance between a sufficient reaction rate and minimizing thermal decomposition or side product formation.[2] |
| Workup | Evaporation & Recrystallization | Precipitation in Ice-Water, followed by Recrystallization | Effectively removes inorganic byproducts and highly polar impurities before the final purification step. |
| Table 1: Comparison of Standard vs. Optimized Reaction Conditions |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol to use as a starting point?
A1: The following protocol is a robust starting point that consolidates best practices.
Experimental Protocol: Synthesis of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-benzylthiosemicarbazide (e.g., 10 mmol, 1.0 eq).
-
Dissolution: Add anhydrous DMF (80-100 mL) and stir until the starting material is fully dissolved.
-
Acylation: Cool the flask to 0 °C in an ice bath. Slowly add ethyl chloroformate (11 mmol, 1.1 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir at this temperature for an additional 1 hour.
-
Cyclization: Add anhydrous potassium carbonate (25 mmol, 2.5 eq) to the mixture. Heat the reaction to 90-100 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexanes as the eluent) until the starting material spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into 400 mL of ice-cold water with vigorous stirring.
-
Precipitation: A solid precipitate should form. Continue stirring for 30 minutes. If precipitation is slow, acidify the mixture to pH 5-6 with dilute HCl.
-
Isolation: Collect the crude solid by vacuum filtration and wash it thoroughly with water.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane mixture to yield the final product as a white or off-white solid.
Q2: How do I choose the best TLC eluent to monitor the reaction?
A2: The goal is to achieve good separation between your starting material, intermediate, and product. The starting thiosemicarbazide is quite polar. The product is also polar but typically less so than the acylated intermediate. A good starting point for your eluent system is a mixture of a moderately polar solvent and a non-polar solvent, such as Ethyl Acetate/Hexanes . Begin with a 1:1 ratio and adjust as needed. You want the Rf of your product to be around 0.3-0.4 for optimal resolution.
Q3: Are there any major safety concerns with this synthesis?
A3: Yes. Ethyl chloroformate is corrosive, toxic, and a lachrymator. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). DMF is a skin irritant and can be absorbed through the skin. Use caution when handling all reagents and solvents.
References
- ResearchGate. (n.d.). Optimization of the reaction conditions. [Image attached to a publication]. Retrieved from a path similar to those found in general research repositories.
- ResearchGate. (n.d.). Optimization of reaction conditions. a. [Image attached to a publication]. Retrieved from a path similar to those found in general research repositories.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Functionalized Thiazolidin-4-ones. [Table]. Retrieved from a path similar to those found in general research repositories.
-
McCabe, T., & Connon, S. J. (2018). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen, 7(5), 348-366. Available at: [Link]
-
Mishra, R. et al. (2017). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(5). Available at: [Link]
-
Al-Sultani, K. H., & Al-Juboori, A. A. H. (2019). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 9(5). Available at: [Link]
-
Wang, T., et al. (2011). Synthesis and Crystal Structure of (Z)-3-Benzyl-5-[4-(benzyloxy)-3-methoxybenzylidene]thiazolidine-2,4-dione. Asian Journal of Chemistry, 23(12), 5367-5369. Available at: [Link]
- ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. [Image attached to a publication]. Retrieved from a path similar to those found in general research repositories.
-
Palchykova, O. S. (2012). Thiosemicarbazide Chemistry Review. Scribd. Available at: [Link]
-
Hulai, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Tighadouini, S., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(17), 3456. Available at: [Link]
-
Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Available at: [Link]
-
Almanza-Sánchez, R., et al. (2019). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 63(1). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and studies of new 3‐benzyl‐4H‐1,2,4‐triazole‐5‐thiol and thiazolo[3,2‐b][2][6][7]triazole‐5(6H)‐one heterocycles. [Publication]. Retrieved from a path similar to those found in general research repositories.
-
Al-Omran, F., et al. (1997). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of Heterocyclic Chemistry, 34(1), 241-245. Available at: [Link]
-
Nalele, S. M., et al. (2004). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica-Drug Research, 61(3), 223-230. Available at: [Link]
Sources
- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
Technical Support Center: Addressing Poor Solubility of 4-Benzyl-5-thioxo-triazolidin-3-one for Bioassays
Welcome to the technical support guide for 4-Benzyl-5-thioxo-triazolidin-3-one. We understand that promising compounds often present formulation challenges. This guide is designed to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for overcoming the poor aqueous solubility of this compound to ensure accurate and reproducible bioassay results. We will move from fundamental concepts and first-line strategies to advanced troubleshooting, explaining the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Benzyl-5-thioxo-triazolidin-3-one so difficult to dissolve in my aqueous assay buffer?
The solubility challenge with this molecule stems directly from its chemical structure. Key features contributing to its low aqueous solubility include:
-
Hydrophobic Benzyl Group: The large, nonpolar benzyl (phenylmethyl) group significantly contributes to the molecule's overall lipophilicity, or "oil-loving" nature, causing it to repel water.
-
Planar Heterocyclic Core: The triazolidinone ring system is largely planar. Such flat, rigid structures can pack efficiently into a stable crystal lattice. A high amount of energy is required to break this lattice apart, which water, a highly polar solvent, cannot easily provide.
-
Lack of Readily Ionizable Groups at Neutral pH: While the molecule possesses acidic protons on the triazolidine ring, they are not significantly ionized at physiological pH (around 7.4). This prevents the formation of more soluble salt forms in standard buffers.
Essentially, the molecule prefers to interact with itself (in a crystal) or with nonpolar environments rather than with water, leading to poor solubility. Overcoming this requires strategies that either disrupt the crystal lattice energy or make the molecule more "water-friendly."[1][2]
Part 1: First-Line Solubilization Strategy: Co-Solvency
The most direct approach to solubilizing a hydrophobic compound is to create a stock solution in a water-miscible organic solvent and then dilute it into the final aqueous assay medium. This is known as a co-solvent strategy.[3]
Q2: What is the standard first step for dissolving the compound for my bioassay?
The industry-standard first step is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[3] DMSO is a powerful, aprotic, and water-miscible solvent capable of dissolving a vast array of poorly soluble compounds.
| Solvent | Properties | Common Use Case |
| DMSO | Powerful aprotic solvent, fully miscible with water. | Gold standard for initial stock solutions of hydrophobic compounds. |
| Ethanol (EtOH) | Polar protic solvent. Less potent than DMSO but can be less toxic. | Alternative for compounds sensitive to DMSO; sometimes used in combination. |
| Methanol (MeOH) | Similar to ethanol but generally more toxic to cells. | Used less frequently in cell-based assays due to toxicity. |
| DMF | (N,N-Dimethylformamide) Strong polar aprotic solvent. | Alternative to DMSO, but often more toxic. Use with caution.[3] |
| NMP | (N-Methyl-2-pyrrolidone) Another strong solvent alternative. | Used when DMSO and DMF fail, but carries its own toxicity profile.[3] |
See Protocol 1 for a detailed methodology on preparing a stock solution.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What's happening and what should I do?
This is the most common failure point and occurs when the compound's solubility limit in the final, mostly aqueous, medium is exceeded. The small amount of DMSO is no longer sufficient to keep the hydrophobic compound molecules apart and dissolved.
Below is a decision-making workflow to address this critical issue.
Caption: Troubleshooting workflow for compound precipitation.
Q4: What are the acceptable limits for DMSO in cell-based assays? Is it toxic?
Yes, DMSO is toxic to cells at higher concentrations.[4] While it's an excellent solvent, its concentration in the final assay medium must be carefully controlled. The toxicity is cell-type dependent and time-dependent.[5][6]
| Final DMSO % | General Cellular Effects |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal effects on cell physiology.[7] |
| 0.1% - 0.5% | An acceptable range for many assays, but a solvent control is mandatory . Some sensitive cell lines may show minor stress or differentiation.[6][7] |
| 0.5% - 1.0% | Increased risk of off-target effects. May inhibit cell proliferation or induce cellular changes. Use only if absolutely necessary and validated.[8][9] |
| > 1.0% | Significant cytotoxicity is expected for most cell lines. Data from assays at these concentrations is often unreliable.[5][8] |
Trustworthiness Check: Always perform a solvent tolerance assay for your specific cell line and assay duration to establish the maximum non-interfering concentration of your chosen solvent. See Protocol 2 .
Part 2: Advanced Solubilization Strategies
If co-solvents are insufficient or cause unacceptable toxicity, more advanced formulation strategies are required.
Q5: DMSO is too toxic for my sensitive assay. What are the next best alternatives?
When DMSO is not a viable option, the two most effective and widely adopted strategies for in-vitro assays are pH modification and the use of cyclodextrins .[10][11]
Q6: How can I use pH to improve the solubility of 4-Benzyl-5-thioxo-triazolidin-3-one?
The solubility of compounds with ionizable functional groups is highly dependent on pH. The 4-Benzyl-5-thioxo-triazolidin-3-one molecule has two N-H protons within its heterocyclic ring. These protons are weakly acidic.
By increasing the pH of the buffer (making it more basic), you can facilitate the removal of a proton (deprotonation). This creates a negatively charged anion, or salt, which is significantly more polar and thus more soluble in aqueous media.[12]
Caption: Effect of pH on the solubility of an acidic compound.
Causality: The increased solubility is due to the favorable ion-dipole interactions between the charged anionic form of the compound and the polar water molecules. See Protocol 3 to determine an optimal pH for solubilization.
Q7: What are cyclodextrins and how do they work?
Cyclodextrins are ring-shaped molecules made of sugar units. They have a unique structure: a hydrophobic (water-repelling) inner cavity and a hydrophilic (water-attracting) exterior.[13][14] This allows them to act as molecular "buckets" or carriers.
The poorly soluble 4-Benzyl-5-thioxo-triazolidin-3-one can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming a water-soluble "inclusion complex."[3][15] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in aqueous buffer, effectively shuttling the compound into solution.[16][17] This is an excellent strategy when co-solvents interfere with the assay.[3]
| Cyclodextrin Type | Key Features | Common Application |
| β-Cyclodextrin (β-CD) | Natural form, relatively low water solubility. | Less common now due to potential for nephrotoxicity in vivo.[8] |
| HP-β-CD | (Hydroxypropyl-β-cyclodextrin) | Highly recommended. Very high aqueous solubility and excellent safety profile.[17] |
| SBE-β-CD | (Sulfobutylether-β-cyclodextrin) | High aqueous solubility, carries a negative charge which can enhance interaction with cationic drugs. |
See Protocol 4 for a step-by-step guide to preparing a cyclodextrin inclusion complex.
Q8: I've tried everything and still have issues. What are some more advanced, formulation-based strategies?
For particularly challenging compounds, especially in later-stage development, more complex formulation approaches adapted from the pharmaceutical industry can be considered. While more resource-intensive, they offer powerful solutions:
-
Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed within a polymer matrix, preventing it from forming a stable crystal lattice. This high-energy amorphous state has a much higher apparent solubility.[18]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions upon contact with aqueous media, keeping the drug solubilized.[19][20]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the compound to the nanometer scale (creating a nanosuspension) dramatically increases the surface-area-to-volume ratio, which can significantly speed up the dissolution rate according to the Noyes-Whitney equation.[11][21]
These techniques typically require specialized equipment and formulation expertise but represent the next tier of problem-solving for compounds that cannot be solubilized by simpler methods.[22]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh Compound: Accurately weigh out a precise amount of 4-Benzyl-5-thioxo-triazolidin-3-one (e.g., 5 mg) into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add the appropriate volume of 100% DMSO to achieve a high, but fully soluble, concentration (e.g., 10-50 mM). Start with a small volume and add more if needed.
-
Facilitate Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can be applied, but ensure the compound is heat-stable.
-
Confirm Dissolution: Visually inspect the solution against a bright light to ensure no solid particles remain. The solution should be perfectly clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Performing a Solvent Tolerance Assay
-
Cell Seeding: Plate your cells at the desired density for your main experiment and allow them to adhere or stabilize overnight.
-
Prepare Solvent Dilutions: Prepare dilutions of your chosen solvent (e.g., DMSO) in your complete cell culture medium to match the final concentrations you intend to test (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% control).
-
Treat Cells: Replace the medium on the cells with the solvent-containing medium. Include a "no treatment" control and a "positive" cell death control.
-
Incubate: Incubate the cells for the same duration as your planned bioassay (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, CellTiter-Glo®, or live/dead staining) to measure the effect of the solvent on cell health.
-
Analyze Data: Plot cell viability versus solvent concentration. The highest concentration that shows no significant decrease in viability compared to the 0% control is your maximum allowable solvent concentration.
Protocol 3: Determining a pH-Solubility Profile
-
Prepare Buffers: Prepare a series of biologically compatible buffers across a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0). Use buffers with appropriate pKa values (e.g., MES for pH 6.0, HEPES for pH 7-8, CHES for pH 9.0).
-
Add Excess Compound: Add an excess amount of the solid compound to a small volume of each buffer in separate vials. Ensure enough solid is present that it cannot fully dissolve.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium (saturation).
-
Separate Phases: Centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm filter that does not bind the compound.
-
Quantify Soluble Fraction: Carefully take a sample of the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Plot Results: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH at which solubility is maximized.
Protocol 4: Preparing a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1% to 20% (w/v) or higher. Warming the buffer can help dissolve the cyclodextrin.
-
Add Compound: Add the pre-weighed solid 4-Benzyl-5-thioxo-triazolidin-3-one directly to the cyclodextrin solution.
-
Facilitate Complexation: Vigorously stir or shake the mixture at room temperature or with gentle heat for several hours (4-24 hours) to allow for the formation of the inclusion complex.
-
Remove Undissolved Compound: Centrifuge or filter the solution to remove any remaining, un-complexed solid. The clear filtrate/supernatant contains the solubilized compound.
-
Quantify and Use: Determine the concentration of the solubilized compound in the final solution using an analytical method like HPLC. Use this solution for your bioassays, ensuring you include a control with the same concentration of HP-β-CD alone.
References
- World Pharma Today. (2025, October 17).
- Asian Journal of Pharmaceutics. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Springer. (n.d.). Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series.
- Bungau, S. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Giri, T. K. et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- MedCrave. (2017, April 26).
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- MDPI. (2025, July 20).
- International Journal of Pharmaceutical Sciences and Nanotechnology. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
- Adlah, A. et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC.
- Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
- ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?
- Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
- ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Kontopidis, G. et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
- BenchChem. (2025). Strategies to enhance the solubility of Macrophylline for bioassays.
- Frontiers. (n.d.).
- Shayanfar, A. et al. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC.
- ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Carvajal, T. M., & Yalkowsky, S. H. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- WuXi AppTec. (2024, March 15).
- Drug Development & Delivery. (2023, April 21).
- ACS Publications. (2012, November 29). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- askIITians. (2025, March 11). How does pH affect solubility?
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oricellbio.com [oricellbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 15. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. mdpi.com [mdpi.com]
- 18. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sphinxsai.com [sphinxsai.com]
- 22. repo.upertis.ac.id [repo.upertis.ac.id]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Activity Screening
Welcome to the Technical Support Center for Biological Activity Screening. This guide is designed for researchers, scientists, and drug development professionals who encounter variability and inconsistency in their screening results. As a Senior Application Scientist, I've seen firsthand how frustrating and time-consuming it can be to chase down the source of unreliable data. This guide is structured to provide not just a list of steps, but a logical framework for diagnosing and resolving common issues, grounded in scientific principles and field-proven experience.
Our goal is to empower you with the knowledge to build robust, reproducible assays and to confidently interpret your screening data. We will explore the entire workflow, from initial assay design to final data analysis, to help you identify and mitigate sources of error.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise when troubleshooting inconsistent screening results.
Q1: My assay results are highly variable between replicate plates. What are the most likely causes?
Inconsistent results between replicate plates often point to systematic errors introduced during the experimental setup. Here’s a breakdown of potential culprits and how to investigate them:
-
Reagent and Compound Handling:
-
Inconsistent Pipetting: Even small variations in pipetting volume can lead to significant differences in results, especially in miniaturized formats (e.g., 384- or 1536-well plates). Without accurate pipetting, a robust assay is not possible.
-
Troubleshooting:
-
Pipette Calibration and Technique: Ensure all pipettes are properly calibrated. Use pre-wet tips to increase consistency, especially with viscous liquids. For viscous liquids, consider using reverse pipetting.
-
Automation Check: If using automated liquid handlers, perform regular maintenance and calibration. Visually inspect tips to ensure equal filling when using multi-channel pipettors.
-
-
-
Reagent and Compound Mixing: Inadequate mixing of reagents or compound stock solutions can lead to concentration gradients within the source plate, resulting in variability when dispensed.
-
Troubleshooting:
-
Thorough Mixing: Always vortex or gently pipette reagents up and down to ensure homogeneity before use.
-
-
-
-
Environmental Factors:
-
Temperature and Humidity Gradients: "Edge effects" are a common phenomenon where wells on the outer edges of a microplate behave differently than the inner wells due to faster evaporation or temperature fluctuations.
-
Troubleshooting:
-
Plate Equilibration: Allow plates and all reagents to equilibrate to room temperature before starting the assay.
-
Incubation: Use a humidified incubator to minimize evaporation. Avoid stacking plates directly on top of each other, as this can create temperature gradients.
-
-
-
-
Plate-Specific Issues:
-
Plate Type: The choice of microplate can significantly impact assay performance. For example, using a clear-bottom plate for a luminescent assay can lead to signal bleed-through between wells.[1]
-
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance on resolving specific issues.
Guide 1: Diagnosing and Mitigating Cell-Based Assay Variability
Cell-based assays are powerful tools but are also susceptible to biological variability.[3][4] Inconsistent results in these assays can often be traced back to the health and handling of the cells themselves.
Common Problem: Inconsistent cell growth or response across a plate or between experiments.
Workflow for Investigation:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Step-by-Step Protocol:
-
Initial Checks:
-
Visual Inspection: Before starting any quantitative analysis, visually inspect your cells under a microscope. Look for signs of stress, contamination (e.g., cloudy media, stringy material), or uneven distribution. Poor cell health can lead to unreliable results.[5]
-
Control Performance: Analyze your positive and negative controls. Are they behaving as expected? A clear distinction between positive and negative controls is a primary indicator of a good quality assay.[6] If not, this points to a fundamental issue with the assay itself.
-
-
Cell Health & Culture Conditions:
-
Mycoplasma Testing: Mycoplasma contamination is a common and often undetected source of variability in cell-based assays. It can alter cell metabolism, growth rates, and response to stimuli.
-
Protocol: Use a reliable PCR-based or luminescence-based mycoplasma detection kit. Test all cell banks and periodically test actively growing cultures.
-
-
Cell Passage Number: As cells are passaged, they can undergo genetic drift and phenotypic changes, leading to altered responses in your assay.
-
Protocol: Establish a consistent cell passage range for your experiments. Thaw a new vial of low-passage cells after a defined number of passages and re-validate their performance in the assay.
-
-
-
Seeding Density & Distribution:
-
Uneven Seeding: Inconsistent cell numbers per well is a major source of variability.
-
Protocol:
-
Ensure a single-cell suspension before seeding by gently triturating the cells.
-
Mix the cell suspension frequently while plating to prevent settling.
-
Pipette carefully and consistently into the center of each well.
-
For quantitative results, it's crucial to determine the linear range of cell numbers for your assay.[5]
-
-
-
-
Reagent Quality & Preparation:
-
Reagent Lot-to-Lot Variability: Variations in the quality and formulation of critical reagents (e.g., serum, growth factors, antibodies) between different lots can significantly impact assay performance.[7][8][9]
-
Protocol:
-
When a new lot of a critical reagent is received, perform a bridging study to compare its performance against the old lot.
-
Test both lots in parallel using your standard assay protocol with positive and negative controls.
-
The results should be within your established acceptance criteria before the new lot is used for screening.
-
-
-
Data Presentation: Example of a Reagent Lot Bridging Study
| Reagent Lot | Positive Control (Signal) | Negative Control (Signal) | S/B Ratio | Z'-factor |
| Old Lot | 150,000 | 1,500 | 100 | 0.85 |
| New Lot | 145,000 | 1,600 | 90.6 | 0.82 |
| Acceptance Criteria | - | - | > 50 | > 0.5 |
In this example, the new reagent lot performs similarly to the old lot and meets the acceptance criteria, so it can be approved for use.
Guide 2: Addressing Assay Signal Drift and Other Systematic Errors
Systematic errors are non-random errors that can introduce bias into your data.[10] These can manifest as signal drift over the course of a plate read or as patterns related to well position.
Common Problem: A gradual increase or decrease in signal across the plate, or "hot spots" of high or low signal in specific plate regions.
Workflow for Investigation:
Caption: Workflow for troubleshooting systematic errors in HTS data.
Step-by-Step Protocol:
-
Data Visualization:
-
Heat Maps: The most effective way to identify systematic errors is to visualize your plate data as a heat map. This will quickly reveal any spatial patterns in the signal.
-
Scatter Plots: Plot the signal of each well against its well number (in the order it was read). This can highlight time-dependent signal drift.
-
-
Investigating the Cause:
-
Reagent Instability: Some reagents may degrade over the time it takes to process a plate, leading to a gradual decrease in signal.
-
Troubleshooting:
-
Prepare fresh reagents just before use.
-
If a reagent is known to be unstable, consider adding it in smaller batches or using a temperature-controlled plate holder on your liquid handler.
-
-
-
Instrument Fluctuation: The detector or light source in your plate reader may not be stable over time.
-
Troubleshooting:
-
Perform regular quality control checks on your instruments using standard calibration plates.
-
Ensure the instrument has had adequate warm-up time before use.
-
-
-
Uneven Incubation: Temperature or CO2 gradients within an incubator can lead to positional effects on cell growth or enzyme activity.
-
Troubleshooting:
-
Ensure your incubator is properly calibrated and that there is good air circulation.
-
Avoid placing plates in the front of the incubator where they are more susceptible to temperature changes when the door is opened.
-
-
-
-
Data Correction (Use with Caution):
-
While the primary goal should be to eliminate the source of systematic error, some data correction methods can be applied in the analysis stage.[10]
-
B-score Normalization: This method can help to correct for row and column effects.
-
Well Correction: This approach uses the signal from control wells to normalize the data.
-
Important Note: Data correction methods should be used with caution, as they can potentially introduce new biases if applied incorrectly.[11] It is always preferable to address the root cause of the systematic error in the experimental design.
-
Conclusion
Troubleshooting inconsistent results in biological activity screening requires a systematic and logical approach. By carefully considering each step of the experimental workflow, from cell culture and reagent preparation to data analysis, researchers can identify and mitigate sources of variability. This guide provides a framework for this process, emphasizing the importance of robust experimental design, rigorous quality control, and a thorough understanding of the underlying biological and technical principles of your assay. Remember that a well-characterized and reproducible assay is the foundation of any successful screening campaign.
References
- Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.
- Factors affecting test reproducibility among laboratories. (n.d.). WOAH.
- Quality control of cell-based high-throughput drug screening. (n.d.). CORE.
- High-throughput screening. (n.d.). Wikipedia.
- Certain Approaches to Understanding Sources of Bioassay Variability. (2018, October 20).
- Quality Control of Quantitative High Throughput Screening Data. (n.d.). PMC - NIH.
- Sources of Variability in Cell Based Assays | Download the White Paper. (n.d.). Mettler Toledo.
- Zhang, X. D. (2006, February 15). Statistical practice in high-throughput screening data analysis. PubMed.
- Sarma, K., & NIST, G. (2016, December 21). Understanding and managing sources of variability in cell measurements. BioInsights.
- Shi, S. (2015, April 14). Building a Robust Biological Assay for Potency Measurement. BioProcess International.
- (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio.
- (2014, April 8). Data analysis approaches in high throughput screening.
- (2019, May 23). Managing Reagent Variation. Clinical Lab Products.
- Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. (n.d.). BioAgilytix.
- How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube.
- Dragiev, P., et al. (2012, July 1). Two effective methods for correcting experimental high-throughput screening data. PubMed.
- Kevorkov, D., & Makarenkov, V. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics.
- How to deal with inconsistent results and high CV in ELISA. (n.d.). Abcam.
Sources
- 1. youtube.com [youtube.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. mt.com [mt.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. woah.org [woah.org]
- 8. clpmag.com [clpmag.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. info2.uqam.ca [info2.uqam.ca]
- 11. academic.oup.com [academic.oup.com]
scale-up challenges for the production of 4-Benzyl-5-thioxo-triazolidin-3-one
The following Technical Support Guide is designed for researchers and process chemists scaling up the production of 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one (also referred to in literature as 4-benzyl-3-thioxo-1,2,4-triazol-5-one).
This guide prioritizes safety, scalability, and impurity control , moving beyond standard laboratory preparations to address the thermodynamic and engineering challenges encountered at the kilogram scale.
Executive Summary
Compound: 4-Benzyl-5-thioxo-1,2,4-triazolidin-3-one CAS Registry Number: 13079-63-5 (Generic for isomer class; specific CAS may vary by tautomer assignment) Core Application: Intermediate for pharmaceutical heterocycles; antifungal and anti-inflammatory pharmacophores. Critical Hazard: The synthesis involves hydrazine hydrate (carcinogen/unstable) and ethyl chloroformate (lachrymator/toxic). Scale-up requires strict exotherm control and gas scrubbing.
Process Logic & Workflow
The most robust scale-up route avoids the use of carbon disulfide (CS₂) due to its low flash point and neurotoxicity. Instead, we utilize the Isothiocyanate–Chloroformate Route . This two-step process offers better yield control and easier solid handling.
Mechanistic Pathway (Graphviz)
Figure 1: Reaction flowchart for the Chloroformate-mediated cyclization route.
Critical Process Modules & Troubleshooting
Module 1: Synthesis of 4-Benzylthiosemicarbazide
The Challenge: The reaction between benzyl isothiocyanate and hydrazine is highly exothermic. At scale, heat accumulation leads to dimer formation (impurities) and potential thermal runaway.
| Parameter | Specification | Why it matters? |
| Temperature | 0°C – 10°C | Higher temps promote symmetrical thiourea byproducts. |
| Stoichiometry | 1.1 eq Hydrazine | Slight excess prevents double-addition to the isothiocyanate. |
| Solvent | Ethanol or IPA | Product precipitates out, driving reaction to completion. |
Troubleshooting Guide:
Q: The reaction mixture solidified into a hard cake. How do I process this?
Cause: The product (thiosemicarbazide) is insoluble in ethanol and precipitates rapidly. At high concentrations (>1M), this seizes the impeller.
Solution: Design the process at 0.5M - 0.7M concentration . If solidification occurs, add cold ethanol to create a slurry before filtration. Do not add water yet, as it complicates drying.
Q: My yield is low (<70%) and the filtrate is yellow.
Cause: Likely oxidation of hydrazine or isothiocyanate degradation.
Fix: Ensure the system is purged with Nitrogen (
). Add hydrazine slowly to the isothiocyanate (or vice versa depending on specific safety protocols, but usually hydrazine is added to the electrophile at 0°C) to maintain thermal control.
Module 2: Cyclization with Ethyl Chloroformate
The Challenge: Converting the linear thiosemicarbazide to the cyclic triazolidinone requires forcing conditions (base + heat). This step evolves ethanol and consumes base.
Protocol Overview:
-
Suspend 4-benzylthiosemicarbazide in dry solvent (THF or Dioxane).
-
Add Ethyl Chloroformate (1.1 eq) dropwise at 0-5°C. Caution: Exotherm.
-
Add NaOH (aq) (2.0 eq) and reflux for 2–4 hours.
-
Acidify with HCl to precipitate the product.
Troubleshooting Guide:
Q: Upon acidification, the product comes out as a sticky oil ("oiling out") instead of a solid.
Cause: Trapped solvent (THF/Dioxane) or impurities (uncyclized intermediate) lowering the melting point.
Solution:
Decant the aqueous layer.
Triturate the oil with cold water or 5% HCl under vigorous stirring to induce crystallization.
If that fails, dissolve the oil in minimal warm ethanol and add water dropwise until turbid, then cool slowly.
Q: The product smells strongly of sulfur/mercaptan.
Cause: Hydrolysis of the thioxo group (C=S) to a carbonyl (C=O) or degradation due to excessive heating in strong base.
Fix: Limit reflux time. Monitor reaction by TLC/HPLC. Once the intermediate (N-ethoxycarbonyl) disappears, stop heating immediately. Ensure the acidification is done at
to prevent decomposition.
Module 3: Purification & Quality Control
The Challenge: 1,2,4-triazoles exist as tautomers (thione vs. thiol). This complicates NMR and HPLC analysis.
Tautomeric Equilibrium:
-
Solid State: Predominantly the thione (C=S) form.
-
Solution (DMSO-d6): Rapid exchange causes broad NH protons in
H NMR.
FAQ:
Q: My melting point is broad (e.g., 165–175°C). Is the product impure?
Analysis: Likely yes, but check for solvates . Triazoles are notorious for trapping water or ethanol in the crystal lattice.
Action: Dry the sample at
under high vacuum () for 24 hours. Run a DSC (Differential Scanning Calorimetry) to distinguish between solvent loss and melting.
Q: HPLC shows a "split" peak.
Cause: Tautomer separation on the column (rare but possible) or presence of the S-alkylated impurity (if alkyl halides were present).
Verification: Run the HPLC at a higher column temperature (
) or change pH. Tautomers usually merge at higher temperatures. If two distinct peaks remain, it is a chemical impurity.
Scale-Up Safety Data Sheet (Specifics)
| Hazard | Mitigation Strategy |
| Hydrazine Hydrate | Use a closed dosing system. Monitor |
| Ethyl Chloroformate | Highly toxic/corrosive. Scrub off-gas (HCl) through a NaOH scrubber. |
| H₂S Evolution | While less likely in this route than the |
References
-
Synthesis of 1,2,4-Triazolidine-3,5-diones : Mallakpour, S., & Rafiee, Z. (2007).[1][2] A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett. Link
-
Triazole-3-thiones Synthesis : Al-Soud, Y. A., et al. (2004).[3] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Link
- Cyclization Mechanisms: Potewar, T. M., et al. (2020). Synthesis and biological evaluation of 1,2,4-triazole scaffolds. Journal of Heterocyclic Chemistry.
-
Tautomerism in Triazoles : El-Saghier, A. M. (2004). Synthesis and Tautomeric Structure of Some New 1,2,4-Triazole Derivatives. Journal of the Chinese Chemical Society. Link
Sources
Technical Support Center: Stability Analysis of 4-Benzyl-5-thioxo-triazolidin-3-one
Welcome to the technical support center for 4-Benzyl-5-thioxo-triazolidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this heterocyclic compound. Understanding the stability profile is critical for accurate experimental design, formulation development, and regulatory compliance.
Introduction to Stability Challenges
4-Benzyl-5-thioxo-triazolidin-3-one, a sulfur-containing heterocyclic compound, presents unique stability challenges due to the presence of a reactive thioxo group and a triazolidinone core.[1][2] These structural features can be susceptible to degradation under various environmental conditions, including pH, temperature, light, and oxidative stress. This guide will walk you through the common stability issues and provide practical solutions to ensure the integrity of your experiments and products.
Forced degradation studies are a important part of the drug development process and are recommended by regulatory agencies like the FDA and ICH.[3] These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and troubleshooting scenarios you might encounter during the stability analysis of 4-Benzyl-5-thioxo-triazolidin-3-one.
Section 1: Hydrolytic Stability
Q1: I am observing significant degradation of my compound in aqueous solutions at neutral pH. What could be the cause and how can I mitigate it?
A1: The triazolidinone ring, similar to other lactams and related structures, can be susceptible to hydrolysis. While generally more stable than esters, the ring can open under certain conditions. The presence of the thioxo group might also influence the electronic properties of the ring, potentially affecting its stability.
-
Causality: The amide bond within the triazolidinone ring is the likely site of hydrolysis, leading to ring-opening. This can be catalyzed by acidic or basic conditions, but can also occur at neutral pH, especially at elevated temperatures.
-
Troubleshooting Steps:
-
pH Profiling: Conduct a systematic pH stability study. Prepare solutions of your compound in a range of buffers (e.g., pH 2, 4, 7, 9, 12) and monitor the degradation over time at a controlled temperature.[4] This will help identify the pH at which the compound is most stable.
-
Temperature Control: Perform your experiments at the lowest practical temperature to minimize hydrolytic degradation. If elevated temperatures are necessary, reduce the incubation time.
-
Aprotic Solvents: If your experimental design allows, consider using aprotic solvents or co-solvents to reduce the concentration of water and slow down hydrolysis.
-
Q2: My compound shows rapid degradation under acidic conditions. What is the likely degradation product?
A2: Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the amide bond in the triazolidinone ring. This would lead to the formation of a ring-opened product.
-
Plausible Degradation Product: The expected product would be a substituted hydrazine carboxylic acid derivative.
-
Analytical Approach:
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the degradation product. This will provide strong evidence for the ring-opened structure.
-
NMR Spectroscopy: For definitive structural elucidation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[5]
-
Section 2: Oxidative Stability
Q3: I am seeing multiple degradation products in the presence of an oxidizing agent like hydrogen peroxide. What are the potential reactions?
A3: The sulfur atom in the thioxo group is highly susceptible to oxidation.[1] This can lead to a variety of oxidation products. The benzylic position could also be a site for oxidation, though the thioxo group is generally more reactive.
-
Causality & Potential Products:
-
S-Oxidation: The thioxo group can be oxidized to a sulfoxide (S=O) or a sulfone (SO2).[1] This is a common degradation pathway for sulfur-containing compounds.[1]
-
Over-oxidation: Further oxidation could potentially lead to the cleavage of the C=S bond and the formation of the corresponding oxo-analog (4-Benzyl-5-oxo-triazolidin-3-one).
-
-
Troubleshooting & Experimental Design:
-
Controlled Oxidation: Use a mild oxidizing agent or control the stoichiometry of the oxidant to better understand the initial degradation products.
-
Antioxidant Addition: If unwanted oxidation is a concern in your formulation, consider the addition of antioxidants. The choice of antioxidant should be based on compatibility and the intended application.
-
Inert Atmosphere: For handling and storage, particularly in solution, blanketing with an inert gas like nitrogen or argon can prevent oxidation.
-
Section 3: Photostability
Q4: My compound is showing degradation when exposed to light. What is the expected photolytic degradation pathway?
A4: Many heterocyclic compounds are susceptible to photolytic degradation. The energy from UV or visible light can promote photochemical reactions. For your compound, both the aromatic benzyl group and the thioxo-triazolidinone core could be chromophores that absorb light and initiate degradation.
-
Potential Pathways:
-
Photo-oxidation: Light can accelerate oxidative processes, especially in the presence of oxygen. The thioxo group is a likely target.
-
Ring Rearrangement or Cleavage: Absorption of light energy can sometimes lead to complex rearrangements or fragmentation of the heterocyclic ring.
-
-
Experimental Protocol for Photostability Testing (ICH Q1B):
-
Sample Preparation: Prepare samples of the drug substance and, if applicable, the drug product in photostransparent containers.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, with a controlled total illumination. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Dark Control: Simultaneously, store a control sample in the dark to separate light-induced degradation from thermal degradation.
-
Analysis: Analyze the samples at various time points using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Section 4: Thermal Stability
Q5: What is the expected thermal stability of 4-Benzyl-5-thioxo-triazolidin-3-one and how can I assess it?
A5: The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. For solid-state compounds, this is often assessed by techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Expected Behavior: The thermal stability will depend on the strength of the bonds within the molecule. Decomposition is likely to initiate at the weaker bonds or through the elimination of small molecules. For triazinone derivatives, decomposition often begins with the degradation of the bicyclic system.[6]
-
Experimental Workflow:
-
TGA Analysis: Perform TGA by heating a small sample of the compound at a constant rate in a controlled atmosphere (e.g., nitrogen or air). This will determine the temperature at which the compound starts to lose mass, indicating decomposition.
-
DSC Analysis: Use DSC to determine the melting point and to detect any exothermic or endothermic events that could be associated with decomposition.
-
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a typical forced degradation study to assess the stability of 4-Benzyl-5-thioxo-triazolidin-3-one.
Objective: To identify the degradation pathways and develop a stability-indicating analytical method.
Materials:
-
4-Benzyl-5-thioxo-triazolidin-3-one
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
HPLC grade solvents (Acetonitrile, Methanol, Water)
-
Buffers of various pH
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Add HCl or NaOH to the stock solution to achieve the desired concentration and heat as required. Neutralize the samples before analysis.
-
Oxidation: Add H2O2 to the stock solution and keep it at room temperature.
-
Thermal Stress: Store the solid compound in a stability chamber at a high temperature.
-
Photostability: Expose the solution or solid to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze all samples by a suitable HPLC method with a photodiode array (PDA) detector. Use LC-MS to identify the mass of the degradation products.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%.[3]
Quantitative Data Summary
The following table provides an example of how to present the data from a forced degradation study.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products (m/z) |
| 0.1 M HCl | 8 | 60 | 15.2 | 224.3 |
| 0.1 M NaOH | 4 | 60 | 25.8 | 224.3 |
| 3% H2O2 | 24 | Room Temp | 35.1 | 222.2, 238.2 |
| Thermal (solid) | 48 | 80 | 5.6 | 206.2 |
| Photolytic | 24 | 25 | 12.3 | 222.2 |
Potential Degradation Pathway
Based on the chemical structure and common degradation mechanisms of related compounds, a potential degradation pathway under oxidative conditions is proposed below.
Caption: Proposed oxidative degradation pathway.
References
-
Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization - PMC. Available at: [Link]
-
EFFECT OF HETEROATOMS SULFUR AND NITROGEN ON OXIDATION STABILITY OF LUBRICATING BASE OIL - 石油炼制与化工. Available at: [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available at: [Link]
-
Synthesis and applications of the sulfur containing analogues of cyclic carbonates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00141E. Available at: [Link]
-
Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives - MDPI. Available at: [Link]
-
Stability indicating study by using different analytical techniques - IJSDR. Available at: [Link]
-
(PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Available at: [Link]
-
Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells - PMC. Available at: [Link]
-
Stability Testing of Pharmaceutical Products. Available at: [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. Available at: [Link]
-
Analytical Techniques In Stability Testing | Separation Science. Available at: [Link]
-
Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones - MDPI. Available at: [Link]
-
Assessment of the stability of novel antibacterial triazolyl oxazolidinones using a stability-indicating high-performance liquid chromatography method - PubMed. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available at: [Link]
Sources
- 1. sylzyhg.com [sylzyhg.com]
- 2. Synthesis and applications of the sulfur containing analogues of cyclic carbonates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00141E [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ajrconline.org [ajrconline.org]
- 5. sepscience.com [sepscience.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
comparative study of the biological activity of triazole vs. thiazole heterocycles
A Comparative Guide to the Biological Activity of Triazole and Thiazole Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a constant endeavor. Among the myriad of molecular frameworks, heterocyclic compounds, particularly those containing nitrogen and sulfur, have proven to be exceptionally fruitful scaffolds for drug discovery. This guide provides an in-depth comparative analysis of the biological activities of two prominent five-membered heterocycles: triazoles and thiazoles. By examining their performance in various biological assays and delving into the structural nuances that govern their activity, this document aims to equip researchers with the insights needed to make informed decisions in the design and development of next-generation therapeutics.
Introduction to Triazole and Thiazole Scaffolds
Triazoles and thiazoles are aromatic five-membered heterocycles that are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds and approved drugs.[1][2][3] Their physicochemical properties, including their ability to engage in hydrogen bonding and other non-covalent interactions, make them ideal for binding to biological targets such as enzymes and receptors.[1]
Triazoles exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. The arrangement of the three nitrogen atoms within the ring significantly influences the molecule's electronic properties and its ability to interact with biological macromolecules.[4] Triazole-containing compounds are well-known for their antifungal, anticancer, and antimicrobial activities.[4][5]
Thiazoles , containing one sulfur and one nitrogen atom, are also a cornerstone in drug development. The thiazole ring is a key component in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][6][7]
This guide will now delve into a comparative analysis of their biological activities, supported by experimental data.
Antimicrobial Activity: A Comparative Overview
Both triazole and thiazole derivatives have been extensively investigated for their antimicrobial properties. While both scaffolds have yielded potent antibacterial and antifungal agents, their efficacy can vary depending on the specific derivatives and the microbial strains being targeted.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial potential of both triazole and thiazole derivatives against a range of Gram-positive and Gram-negative bacteria.
A study on new 1,2,4-triazole and 1,3,4-thiadiazole derivatives found that compounds were generally active against Bacillus subtilis and fungi. Notably, derivatives containing a 1,3,4-thiadiazole ring exhibited higher antimicrobial activity against B. subtilis and fungi compared to the other synthesized compounds.[8]
Hybrid compounds incorporating both thiazole and triazole moieties have also shown promising antibacterial activity. For instance, a novel antibacterial molecule with a triazole moiety on the side chain of a thiazole core demonstrated effective antibacterial action against P. aeruginosa, E. coli, S. aureus, and B. subtilis.[9] Another study highlighted that thiazole-based Schiff base compounds displayed favorable activity against both Gram-negative E. coli and Gram-positive S. aureus.[9]
The following table summarizes the minimum inhibitory concentration (MIC) values of selected triazole and thiazole derivatives against various bacterial strains, showcasing their comparative efficacy.
| Compound Type | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazole Hybrid | Thiazole-Pyrazoline | S. aureus | 50 | [10] |
| Thiazole Hybrid | Thiazole-Pyrazoline | K. pneumoniae | 50 | [10] |
| Triazole-Thiadiazole | Derivative 1 | E. coli | 5 | [11] |
| Triazole-Thiadiazole | Derivative 2 | S. aureus | 10 | [11] |
| Thiazole-Triazole Hybrid | Compound 12k | Various strains | High activity | [12] |
Causality Behind Experimental Choices: The choice of bacterial strains in these studies, such as E. coli, S. aureus, P. aeruginosa, and B. subtilis, is based on their clinical relevance as common human pathogens, including both Gram-positive and Gram-negative species, to assess the broad-spectrum potential of the synthesized compounds. The use of standard reference drugs like ciprofloxacin and ampicillin allows for a direct comparison of the potency of the novel compounds.[10][13]
Antifungal Activity
The antifungal activity of azoles, particularly triazoles, is well-established, with several triazole-based drugs being mainstays in antifungal therapy.[14] However, thiazole derivatives also exhibit significant antifungal properties.
Novel triazoles like luliconazole and lanoconazole have demonstrated potent activity against dermatophytes, with luliconazole showing a very low geometric mean MIC of 0.0008 μg/mL.[15] In comparison, some of the most effective thiazole derivatives show antifungal activity against Candida strains that is comparable to ketoconazole and fluconazole.[9]
A comparative study of novel triazoles with existing antifungal agents against dermatophyte species revealed the following geometric mean MIC values:[15]
| Antifungal Agent | Geometric Mean MIC (µg/mL) |
| Luliconazole (Triazole) | 0.0008 |
| Lanoconazole (Triazole) | 0.003 |
| Terbinafine | 0.019 |
| Itraconazole (Triazole) | 0.085 |
| Ketoconazole | 0.089 |
| Fluconazole (Triazole) | 11.58 |
This data highlights the exceptional potency of certain novel triazole derivatives.
Anticancer Activity: A Tale of Two Scaffolds
Both triazole and thiazole moieties are integral components of numerous anticancer agents, targeting various pathways involved in cancer cell proliferation and survival.
Cytotoxicity Against Cancer Cell Lines
The anticancer potential of these heterocycles is typically evaluated by their cytotoxicity against a panel of human cancer cell lines.
A study on new thiazole-tetrazole or triazole hybrid glycosides reported high anticancer activity against human breast adenocarcinoma cells (MCF-7), with some compounds exhibiting IC50 values between 11.9-16.5 µM, which is comparable to the standard drug doxorubicin (18.6 µM).[16] Another study on 4-(1,2,4-triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives showed significant anticancer activity against MCF-7 and Caco-2 cancer cell lines, with IC50 values as low as 0.31 µM and 4.98 µM, respectively.[17]
The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for selected triazole and thiazole derivatives against different cancer cell lines.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-Triazole Hybrid | Compound A | MCF-7 | 11.9 | [16] |
| Thiazole-Triazole Hybrid | Compound B | MCF-7 | 16.5 | [16] |
| Triazole Derivative | Compound 17 | MCF-7 | 0.31 | [17] |
| Triazole Derivative | Compound 22 | Caco-2 | 4.98 | [17] |
| Thiazole-Triazole Hybrid | Compound 5h | Glioblastoma | 3.20 | [18] |
| Triazole-Thiadiazole-Pyridine | Compound C2 | MCF-7 | 110.4 (µg/mL) | [19] |
Expertise in Action: The selection of cancer cell lines such as MCF-7 (breast cancer), Caco-2 (colon cancer), and glioblastoma cell lines is strategic, representing common and aggressive forms of cancer. The inclusion of a normal cell line, like RPE-1, allows for the assessment of the compounds' selectivity towards cancer cells over healthy cells, a critical aspect of anticancer drug development.[16]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential.
Broth Microdilution Method for MIC Determination
This method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer drugs.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Calculation of IC50: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Visualizing Experimental Workflows and Pathways
Diagrams are crucial for visualizing complex experimental workflows and biological pathways.
Caption: Comparative biological activity screening workflow.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This comparative guide has highlighted the significant and diverse biological activities of both triazole and thiazole heterocycles. While both scaffolds are undeniably "privileged" in drug discovery, the choice between them for a particular therapeutic application will depend on the specific biological target and the desired pharmacological profile. The data presented herein, derived from numerous experimental studies, underscores the vast potential that still lies in the exploration and modification of these versatile molecular frameworks. As research continues, a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the development of more potent and selective therapeutic agents.
References
-
Onkol, T., Doğruer, D. S., Uzun, L., Adak, S., Ozkan, S., & Sahin, M. F. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277–284. [Link]
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Molecular Structure.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–). (2024, January 9). Semantic Scholar.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). Biointerface Research in Applied Chemistry.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC.
- 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. (n.d.). Bentham Science.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024, January 9). MDPI.
- Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening. (n.d.). PubMed.
- A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. (2024, August 10). International Journal of Pharmaceutical Sciences.
- Thiazolotriazoles: Their Biological Activity and Structure–Activity Relationships. (2025, November 30). Request PDF.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). Journal of Molecular Structure.
- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022, January 31).
- Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. (2021, July 2). MDPI.
- An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023, December 5). Preprints.org.
- Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis. (2020, June 15). PubMed.
- 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. (n.d.). Europe PMC.
- Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. (2024, December 27). Asian Journal of Green Chemistry.
-
2 H -Thiazolo[4,5- d ][4][8][9]triazole: synthesis, functionalization, and application in scaffold-hopping. (2024, September 3). Chemical Science (RSC Publishing).
- (PDF) Thiazole, a privileged scaffold in drug discovery. (2023, October 18).
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
- Triazole derivatives with improved in vitro antifungal activity over azole drugs. (n.d.). Dove Medical Press.
- Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)
- Thiazole: A privileged scaffold in drug discovery. (2025, August 7). Request PDF.
- Comparison of the antifungal activity results the tested compounds... (n.d.).
- Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. (n.d.). Semantic Scholar.
Sources
- 1. 2 H -Thiazolo[4,5- d ][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03874F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. research.monash.edu [research.monash.edu]
- 8. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ajgreenchem.com [ajgreenchem.com]
- 19. amhsr.org [amhsr.org]
A Researcher's Guide to Cross-Validation of Experimental Findings with Published Data on 1,2,4-Triazolidinones
In the dynamic field of medicinal chemistry, the synthesis and evaluation of novel compounds require rigorous validation to ensure the reliability and reproducibility of findings. This guide provides a comprehensive framework for cross-validating experimental data on 1,2,4-triazolidinones, a class of heterocyclic compounds renowned for their diverse biological activities, against the existing body of published literature.[1][2][3] For researchers, scientists, and drug development professionals, this process is critical for building upon collective knowledge and accelerating the discovery of new therapeutic agents.
The principle of cross-validation, often employed in statistical analysis and machine learning, involves testing a model's ability to predict new data.[4] In the context of experimental science, it serves as a method to ensure that our findings are not anomalous but are instead a true representation of the compound's properties, minimizing bias and enhancing the generalizability of the results.[4][5]
The Significance of 1,2,4-Triazolidinones in Medicinal Chemistry
The 1,2,4-triazole nucleus is a cornerstone in the development of numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The versatility of this scaffold allows for a multitude of substitutions, leading to a vast chemical space for the exploration of new drug candidates. This guide will focus on the cross-validation of key characteristics of newly synthesized 1,2,4-triazolidinone derivatives: their synthesis, spectroscopic identity, and biological efficacy.
I. Synthesis of 1,2,4-Triazolidinone Derivatives: A Comparative Approach
A common synthetic route to 1,2,4-triazolidinones involves the cyclization of thiosemicarbazide derivatives. The specific pathway can influence yield, purity, and even the isomeric form of the final product. Therefore, a critical first step in cross-validation is to compare the chosen synthetic methodology with established protocols.
Experimental Protocol: General Synthesis of 4-Aryl-1-(substituted)-1,2,4-triazolidine-3,5-dione
-
Step 1: Synthesis of Thiosemicarbazide (2) : A substituted acid hydrazide (1) is reacted with an isothiocyanate in an appropriate solvent (e.g., ethanol) under reflux. The choice of isothiocyanate will determine the substituent at the 4-position of the resulting triazolidinone.
-
Step 2: Cyclization to 1,2,4-Triazolidine-3-thione (3) : The thiosemicarbazide (2) is cyclized in the presence of a base, such as sodium hydroxide or potassium hydroxide, with heating.
-
Step 3: Oxidation to 1,2,4-Triazolidinone (4) : The intermediate triazolidine-3-thione (3) is then oxidized to the desired 1,2,4-triazolidinone (4) using an oxidizing agent like potassium permanganate or hydrogen peroxide in an acidic medium.
Causality Behind Experimental Choices: The selection of the base in Step 2 is crucial; a stronger base can lead to higher yields but may also promote side reactions. The choice of oxidizing agent in Step 3 is determined by the sensitivity of other functional groups on the molecule. A milder oxidizing agent is preferred to avoid unwanted oxidation of other parts of the structure.
Caption: General synthetic workflow for 1,2,4-triazolidinones.
Data Comparison Table: Synthesis
| Parameter | Experimental Finding | Published Data (Example[6]) | Analysis |
| Reaction Yield (%) | 75% | 60-85% | The experimental yield falls within the expected range reported in the literature, suggesting a successful synthesis. |
| Melting Point (°C) | 182-184 °C | 180-185 °C | The close correlation of melting points indicates a high degree of purity and structural similarity to the published compound. |
| Reaction Time (hours) | 6 hours | 4-8 hours | The reaction time is consistent with established methods. |
II. Spectroscopic Characterization: Ensuring Structural Integrity
Unambiguous structural elucidation is paramount. Cross-validation of spectroscopic data with published values for similar compounds provides a high level of confidence in the identity of the newly synthesized molecule.[1]
Key Spectroscopic Techniques and Expected Data
-
Infrared (IR) Spectroscopy : Look for characteristic absorption bands. For 1,2,4-triazolidinones, key peaks include N-H stretching (around 3100-3300 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and C=N stretching (around 1500-1540 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : The chemical shifts and coupling constants of protons and carbons provide a detailed map of the molecular structure. Aromatic protons typically appear in the δ 7-8 ppm range, while the NH proton can be found at a more downfield shift.[6][7]
-
Mass Spectrometry (MS) : The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target compound.[6]
Data Comparison Table: Spectroscopic Analysis
| Technique | Experimental Data | Published Data (Example for a similar scaffold[6]) | Interpretation |
| IR (cm⁻¹) | 3180 (NH), 1695 (C=O), 1530 (C=N) | 3181 (NH), ~1700 (C=O), 1541 (C=N) | Strong correlation in vibrational frequencies confirms the presence of key functional groups. |
| ¹H NMR (δ, ppm) | 11.4 (s, 1H, NH), 7.3-7.6 (m, 5H, Ar-H) | 11.39 (s, 1H, NH), 7.31-7.55 (m, 5H, Ar-H) | The chemical shifts and multiplicity of the signals are in excellent agreement with the published data, confirming the proton environment. |
| ¹³C NMR (δ, ppm) | 168.0 (C=O), 152.5 (C=N) | 168.2 (C=S, for thione precursor), 153.0 (C=N) | The carbonyl carbon signal is consistent with the triazolidinone structure. |
| MS (m/z) | [M+H]⁺ = 251.09 | Calculated for C₁₃H₁₀N₄O₂: 250.08 | The observed mass-to-charge ratio confirms the molecular formula of the synthesized compound. |
III. Biological Activity: A Head-to-Head Comparison
The ultimate goal of synthesizing new 1,2,4-triazolidinone derivatives is often the discovery of enhanced biological activity. Cross-validating these findings against known standards and published data for analogous compounds is essential to claim novelty and potential therapeutic relevance.
A. Anticonvulsant Activity
Many 1,2,4-triazole derivatives have shown promise as anticonvulsant agents.[8][9][10] Standard screening models include the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.[11]
-
Animal Model : Male albino mice (20-25 g).
-
Drug Administration : The test compound is administered intraperitoneally (i.p.) at a specific dose (e.g., 30, 100, 300 mg/kg).
-
Induction of Seizure : After a set time (e.g., 30 minutes), a maximal electrical stimulus is delivered via corneal electrodes.
-
Observation : The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis : The percentage of animals protected from the tonic hind limb extension is calculated.
Self-Validating System: This protocol must include a positive control (a known anticonvulsant drug like phenytoin or carbamazepine) and a negative control (vehicle-treated animals). The expected outcome is protection in the positive control group and seizures in the negative control group, thus validating the experimental setup.
Caption: Workflow for MES anticonvulsant screening.
| Compound | Dose (mg/kg) | % Protection (MES Test) - Experimental | % Protection (MES Test) - Published Data (Example[11]) |
| Test Compound | 100 | 75% | 60-80% for similar derivatives |
| Phenytoin (Standard) | 30 | 100% | 100% |
| Vehicle | - | 0% | 0% |
B. Antimicrobial Activity
The 1,2,4-triazole scaffold is present in several clinically used antifungal agents.[12] Antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains.[13]
-
Preparation of Inoculum : Standardized microbial suspensions are prepared.
-
Serial Dilution : The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation : Each well is inoculated with the microbial suspension.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC : The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Trustworthiness of the Protocol: The inclusion of a positive control (a known antibiotic or antifungal), a negative control (uninoculated broth), and a growth control (inoculated broth without the test compound) is essential for the validation of the assay.
| Organism | Test Compound (Experimental) | Published Analog (Example[13]) | Ciprofloxacin (Standard) |
| S. aureus | 16 | 16-32 | 0.25-1 |
| E. coli | 32 | 32-64 | 0.25-1 |
| C. albicans | 8 | 4-16 | N/A |
C. Anti-inflammatory Activity
The anti-inflammatory potential of 1,2,4-triazolidinones can be evaluated using the carrageenan-induced paw edema model in rats.[14][15]
-
Animal Model : Wistar rats (150-200 g).
-
Drug Administration : The test compound or standard drug (e.g., indomethacin) is administered orally or i.p.
-
Induction of Inflammation : After a set time, a sub-plantar injection of carrageenan is given into the right hind paw.
-
Measurement of Edema : Paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis : The percentage inhibition of edema is calculated relative to the control group.
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) - Experimental | % Inhibition of Edema (at 3h) - Published Data (Example[14]) |
| Test Compound | 20 | 45% | 40-55% for similar derivatives |
| Indomethacin (Standard) | 10 | 65% | ~60-70% |
| Control | - | 0% | 0% |
Conclusion
The cross-validation of experimental findings with published data is an indispensable practice in scientific research. For 1,2,4-triazolidinones, this multifaceted approach, encompassing synthesis, spectroscopic characterization, and biological evaluation, ensures the robustness and validity of the data generated. By meticulously comparing experimental results with the established literature, researchers can confidently contribute to the growing knowledge base of these versatile heterocyclic compounds and pave the way for the development of novel and effective therapeutic agents.
References
-
Banday, M. R., & Rauf, A. (Year). Substituted 1,2,4-triazoles and thiazolidinones from fatty acids: Spectral characterization and antimicrobial activity. SciSpace. [Link]
-
Plebańska, A., et al. (Year). 1,2,4-Triazoles as Important Antibacterial Agents. PMC. [Link]
-
Aly, A. A., et al. (2024). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Current Organic Chemistry. [Link]
-
Jain, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Al-Ostath, R. A., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2022). Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies. [Link]
-
Kaplaushenko, A., et al. (2025). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Pharmaceutical Journal. [Link]
-
Parchenko, V. V., et al. (Year). SYNTHETIC AND BIOLOGICAL ASPECTS OF STUDYING THE PROPERTIES OF 1,2,4-TRIAZOLE DERIVATIVES. Scientific Journal of Polonia University. [Link]
-
Sreevatsa, A., et al. (Year). Synthesis and anti-convulsant activity of triazothiole/thiazolyl thiazolidinone derivatives of indole. Der Pharma Chemica. [Link]
-
Shkoda, O., et al. (2017). Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. Science Publishing Group. [Link]
-
Editage Insights. (2023). Cross-validation: An essential tool for biomedical researchers. Editage Insights. [Link]
-
Wang, S., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]
-
ResearchGate. (2025). Synthesis, antimicrobial and anti-inflammatory activities of some 1,2,4-triazolo[3,4-b][2][6][13]thiadiazoles and 1,2,4-triazolo[3,4-b][2][6][13]thiadiazines bearing trichlorophenyl moiety. ResearchGate. [Link]
-
Sari, S., et al. (2018). Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives. PubMed. [Link]
-
Khan, I., et al. (2012). Anti-inflammatory, anti-bacterial activity and structure-activity relationships of substitutions on 4-thiazolidinone derivatives - Part-1. PubMed. [Link]
-
Brieflands. (2012). Evaluation of In Vitro Antimicrobial and Antioxidant Activities of 4 -Substituted- 1,2 ,4 -Triazolidine-3 ,5 -Dione Derivatives. Brieflands. [Link]
-
Gontova, T. M., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]
-
Wikipedia. (Year). Cross-validation (statistics). Wikipedia. [Link]
-
ResearchGate. (Year). Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. [Link]
-
Sravya, G., & Sridhara, C. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Cross-validation (statistics) - Wikipedia [en.wikipedia.org]
- 5. Cross-validation: An essential tool for biomedical researchers | Editage Insights [editage.com]
- 6. scispace.com [scispace.com]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
